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  • Product: Thiomorpholin-4-ol 1,1-dioxide
  • CAS: 16043-39-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Molecular Structure and Conformation of Thiomorpholin-4-ol 1,1-dioxide

Abstract The thiomorpholine 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, valued for its unique physicochemical properties and synthetic versatility.[1][2] This technical guide provides a compreh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiomorpholine 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, valued for its unique physicochemical properties and synthetic versatility.[1][2] This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of a specific, underexplored derivative: thiomorpholin-4-ol 1,1-dioxide. While direct experimental data for this N-hydroxy analog is not extensively published, this paper will construct a robust model of its structure by synthesizing foundational principles of stereochemistry with empirical data from closely related analogs. We will delve into the geometric constraints imposed by the sulfone group, analyze the critical axial-equatorial equilibrium of the N-hydroxy substituent, and present detailed protocols for the experimental and computational validation of our proposed model. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of this heterocyclic system.

Introduction: The Thiomorpholine 1,1-Dioxide Scaffold

The thiomorpholine ring is a six-membered saturated heterocycle containing both nitrogen and sulfur atoms.[3][4] Oxidation of the sulfur atom to a sulfone (SO₂) group yields thiomorpholine 1,1-dioxide, a moiety that has garnered significant interest in drug discovery.[1] The sulfone group is a strong hydrogen bond acceptor and enhances the polarity and aqueous solubility of the parent ring system, while maintaining metabolic stability.[1] These properties make it an attractive building block for developing novel therapeutic agents.[2][3]

This guide focuses on the N-hydroxy derivative, thiomorpholin-4-ol 1,1-dioxide. The introduction of a hydroxyl group directly onto the ring nitrogen introduces several key features:

  • A Chiral Center (Implicitly): The nitrogen atom becomes a stereocenter, with the hydroxyl group influencing the local electronic environment.

  • Hydrogen Bonding Capability: The N-OH group can act as both a hydrogen bond donor and acceptor, potentially mediating new interactions with biological targets.

  • Modified Basicity: The electron-withdrawing nature of the hydroxyl group is expected to decrease the basicity of the nitrogen atom compared to its N-alkyl counterparts.

Understanding the three-dimensional structure and preferred conformation of this molecule is paramount for rational drug design and structure-activity relationship (SAR) studies.

Foundational Geometry and Conformation

Like its carbocyclic analog, cyclohexane, the thiomorpholine 1,1-dioxide ring system overwhelmingly favors a chair conformation to minimize torsional and angular strain.[5][6] This has been confirmed experimentally for various N-substituted derivatives through X-ray crystallography.[5][7]

The presence of the sulfone group introduces specific geometric constraints that differentiate it from a simple cyclohexane ring:

  • The C-S bond lengths are typically longer than C-C bonds.

  • The C-S-C bond angle within the ring is compressed to approximately 99.6°, significantly smaller than the ideal tetrahedral angle of 109.5°.[6] This puckering at the sulfur atom is a defining feature of the ring.

Caption: Basic structure of thiomorpholin-4-ol 1,1-dioxide.

Conformational Analysis of the N-Hydroxy Group

The central conformational question for thiomorpholin-4-ol 1,1-dioxide is the orientation of the N-hydroxy group. In the chair conformation, the -OH group can occupy either an axial or an equatorial position. This equilibrium is dictated by a subtle interplay of steric and electronic effects.

  • Steric Hindrance: In a simple substituted cyclohexane, bulky groups prefer the more spacious equatorial position to avoid 1,3-diaxial steric strain. The hydroxyl group is relatively small, so this effect may be less pronounced compared to larger substituents.

  • Electronic Effects (The Anomeric Effect): A crucial factor is the generalized anomeric effect. When an electronegative atom (like the oxygen of the -OH group) is attached to an atom adjacent to another heteroatom within the ring (the sulfur atom), the axial conformation can be stabilized. This stabilization arises from a favorable hyperconjugative interaction between the lone pair of the sulfur atom and the antibonding (σ) orbital of the N-O bond. This n(S) -> σ(N-O) interaction is stereoelectronically optimal when the N-O bond is in the axial position.

Given the strong precedent in other heterocyclic systems, it is highly probable that the axial conformer is the thermodynamically preferred structure for thiomorpholin-4-ol 1,1-dioxide, particularly in non-polar environments.

Caption: The conformational equilibrium of the N-hydroxy group.

Framework for Experimental and Computational Verification

To move from a predicted model to an empirically validated structure, a multi-faceted approach combining synthesis, spectroscopy, and computational modeling is required. The following protocols outline a self-validating system for the complete characterization of thiomorpholin-4-ol 1,1-dioxide.

Caption: Integrated workflow for structural elucidation.

Experimental Protocol: Synthesis

A plausible route to thiomorpholin-4-ol 1,1-dioxide is the oxidation of thiomorpholine, followed by N-hydroxylation, or the oxidation of a pre-formed N-hydroxy thiomorpholine. A common method for oxidizing thiomorpholines to their 1,1-dioxides involves using a controlled amount of an oxidizing agent like hydrogen peroxide.[8]

Objective: To synthesize and purify thiomorpholin-4-ol 1,1-dioxide.

Methodology:

  • Starting Material: N-Boc-thiomorpholine. The Boc protecting group directs the initial oxidation to the sulfur atom and prevents N-oxidation.

  • Sulfur Oxidation: Dissolve N-Boc-thiomorpholine in a suitable solvent (e.g., methanol or acetic acid).

  • Add 2.2 equivalents of 30% hydrogen peroxide dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work up the reaction to isolate N-Boc-thiomorpholine 1,1-dioxide.

  • Deprotection: Remove the Boc group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield thiomorpholine 1,1-dioxide.

  • N-Hydroxylation: React the resulting secondary amine with an appropriate N-hydroxylating agent, such as a Davis oxaziridine, under controlled conditions.

  • Purification: Purify the final product using column chromatography or recrystallization to obtain an analytically pure sample suitable for characterization.

Experimental Protocol: Single-Crystal X-ray Crystallography

This technique provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and the definitive conformation.

Objective: To determine the solid-state structure of thiomorpholin-4-ol 1,1-dioxide.

Methodology:

  • Crystal Growth: Grow single crystals of the purified compound by slow evaporation from a suitable solvent system (e.g., ethyl acetate/hexanes, methanol/ether).

  • Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a cold stream (typically 100 K) on a diffractometer equipped with a Mo Kα or Cu Kα X-ray source.[5]

  • Collect a full sphere of diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to obtain reflection intensities. Solve the structure using direct methods or Patterson analysis.

  • Refine the atomic positions and thermal parameters against the experimental data until convergence is reached. The final refined structure will provide a detailed 3D model.[7]

Experimental Protocol: NMR Spectroscopy

¹H NMR spectroscopy is a powerful method for determining the conformation of cyclic molecules in solution. The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons is highly dependent on the dihedral angle between them, as described by the Karplus equation.[9]

Objective: To determine the solution-state conformation of the thiomorpholine ring.

Methodology:

  • Sample Preparation: Dissolve a ~5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Spectral Analysis: Identify the signals corresponding to the axial and equatorial protons on the carbons adjacent to the nitrogen (C3/C5) and sulfur (C2/C6).

  • Coupling Constant Measurement: Measure the ³J values for the interactions between these protons. In a rigid chair conformation, distinct coupling constants are expected.

Interaction Type Typical Dihedral Angle Expected ³J Value (Hz)
Axial-Axial (Jₐₐ)~180°10 – 13
Axial-Equatorial (Jₐₑ)~60°2 – 5
Equatorial-Equatorial (Jₑₑ)~60°2 – 5

The observation of large Jₐₐ couplings would provide definitive evidence for a stable chair conformation in solution.

Summary of Predicted and Analogous Structural Data

While awaiting experimental data for the title compound, we can infer key geometric parameters from published crystal structures of related thiomorpholine derivatives, such as 4-(4-Nitrophenyl)thiomorpholine 1,1-dioxide.[5][6]

Parameter Atom(s) Predicted/Analogous Value Reference
Bond LengthC-S~1.82 Å[6]
Bond LengthC-N~1.46 Å[6]
Bond LengthC-C~1.52 Å[6]
Bond AngleC-S-C~99.6°[6]
Bond AngleC-N-C~111.5°[6]
Bond AngleS-C-C~111.3°[6]
Bond AngleN-C-C~111.7°[6]

These values provide a validated starting point for computational models and serve as a benchmark for future experimental findings.

Conclusion

This technical guide has established a comprehensive, theory-backed model for the molecular structure and conformation of thiomorpholin-4-ol 1,1-dioxide. The molecule is predicted to exist predominantly in a chair conformation . The key N-hydroxy substituent is expected to favor the axial orientation due to stabilizing stereoelectronic effects, specifically the anomeric effect involving the ring's sulfur atom.

This model, while robustly supported by chemical principles and data from analogous systems, requires empirical validation. The detailed synthetic, crystallographic, and spectroscopic protocols provided herein offer a clear and self-validating pathway for researchers to confirm these structural hypotheses. A definitive understanding of this molecule's 3D architecture will be invaluable for its future application in the design and development of novel chemical entities in the pharmaceutical and agrochemical industries.

References

  • MDPI. (2024, March 20). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2024, March 12). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). a. 1 H NMR spectrum of thiomorpholine derivative. The signal due to the.... Retrieved from [Link]

  • ResearchGate. (2026, February 10). New Aspects of Thiomorpholine Chemistry. Retrieved from [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiomorpholine 1,1-dioxide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiomorpholine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone. PMC. Retrieved from [Link]

Sources

Exploratory

Thiomorpholin-4-ol 1,1-dioxide solubility in polar vs non-polar solvents

This guide serves as a technical blueprint for the physicochemical characterization of Thiomorpholin-4-ol 1,1-dioxide , a highly specialized heterocyclic fragment used in medicinal chemistry.[1] [1] Part 1: Executive Tec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the physicochemical characterization of Thiomorpholin-4-ol 1,1-dioxide , a highly specialized heterocyclic fragment used in medicinal chemistry.[1]

[1]

Part 1: Executive Technical Analysis

The "Polarity Paradox" of Small Heterocycles

Thiomorpholin-4-ol 1,1-dioxide (CAS: Analogous to 39093-93-1 parent) represents a distinct class of "hyper-polar" fragments.[1][2] Unlike standard lipophilic heterocycles, this molecule possesses two dominant polarity vectors that effectively cancel out the lipophilicity of its ethylene carbon backbone.

Molecular Anatomy & Electronic Determinants

To understand its solubility, we must deconstruct its electronic environment.[1] The molecule is not merely a ring; it is a scaffold supporting two competing high-energy functional groups.[1][2]

  • The Sulfone Anchor (

    
    ):  Located at position 1, this group is a potent electron-withdrawing moiety.[1][2][3] It acts as a strong hydrogen bond acceptor (HBA) but lacks donor capability.[1][2][3] It significantly lowers the electron density of the ring.[1]
    
  • The N-Hydroxyl Head (

    
    ):  Located at position 4, this group provides both hydrogen bond donor (HBD) and acceptor (HBA) capabilities.[2][3] Crucially, the electron-withdrawing nature of the distal sulfone reduces the basicity of the nitrogen, making the hydroxyl proton more acidic than in standard N-hydroxylamines (like N-hydroxymorpholine).[3]
    

Theoretical LogP: Estimated between -1.5 and -2.0 .[1][2] Implication: This molecule behaves less like an organic solid and more like a "zwitterionic-like" species.[1][2] It will stubbornly resist dissolution in non-polar media.[1][2]

Part 2: Solubility Landscape

The following matrix categorizes solvent compatibility based on dielectric constants (


) and Hansen Solubility Parameters (HSP).
Solubility Matrix
Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Protic Polar Water Very High (>100 mg/mL)Dominant H-bonding network.[1][2] The

accepts H-bonds;

donates/accepts.[1][2]
Protic Polar Methanol/Ethanol High Excellent solvation of the polar surface area; sufficient polarity to overcome crystal lattice energy.[1][2]
Aprotic Polar DMSO / DMF High High dielectric constant stabilizes the dipole moments of the sulfone group.[1][2]
Intermediate Acetone / THF Moderate Soluble, but may require heating.[1][2] Lacks the H-bond donor capability to fully solvate the

oxygens efficiently.[1][2]
Chlorinated Dichloromethane (DCM) Low to Moderate Often a "trap" solvent.[1][2] While DCM dissolves many heterocycles, this molecule's high polarity often leads to precipitation or oiling out.[1]
Non-Polar Toluene / Hexane Insoluble Complete polarity mismatch.[1][2] The cohesive energy density of the solute is far too high for these solvents to penetrate.[1]
The pH Dependency Factor

Unlike simple thiomorpholine, the N-OH group introduces pH sensitivity.[1][2]

  • Acidic pH (< 4): The nitrogen may protonate (

    
    ), increasing water solubility further.[2][3]
    
  • Basic pH (> 9): The hydroxyl proton may deprotonate (

    
    ), creating an anionic species that is insoluble in any organic solvent but miscible in water.[1][2][3]
    
  • Neutral pH: The molecule exists in its neutral form but remains highly hydrophilic.[1][2]

Part 3: Visualization of Interaction Logic[3]

The following diagram illustrates the competing intermolecular forces that dictate the solubility profile described above.

SolubilityMechanism Solute Thiomorpholin-4-ol 1,1-dioxide Sulfone Sulfone (SO2) Strong H-Bond Acceptor NOH N-OH Group H-Bond Donor/Acceptor Water Water (Polar Protic) Water->Solute Strong H-Bond Network (Donor & Acceptor) Hexane Hexane (Non-Polar) Hexane->Solute Repulsion (Energy Mismatch) DMSO DMSO (Polar Aprotic) DMSO->Solute Dipole-Dipole Stabilization

Figure 1: Mechanistic interaction map showing why water and DMSO are favored over non-polar solvents due to H-bonding and dipole alignment.[1][2][3]

Part 4: Experimental Protocol (Self-Validating)

Objective: Determine the Thermodynamic Solubility and LogP (Octanol-Water Partition Coefficient). Standard: Adapted from OECD Guideline 105 (Solubility) and 107 (Shake Flask).[1][2][3]

The "Shake-Flask" Workflow

Because this molecule lacks a strong UV chromophore (the sulfone absorbance is weak and non-specific), HPLC-ELSD (Evaporative Light Scattering) or LC-MS is required for accurate quantification.[1][2][3] Do not rely on standard UV (254 nm).[1][2][3]

Phase 1: Preparation
  • Saturate Solvents: Pre-saturate n-octanol with water, and water (phosphate buffer pH 7.[1][2]4) with n-octanol for 24 hours. Why? To prevent volume changes during the experiment due to solvent miscibility.

  • Weighing: Accurately weigh 10 mg of Thiomorpholin-4-ol 1,1-dioxide into a 20 mL scintillation vial.

Phase 2: Equilibrium[2][3]
  • Addition: Add 10 mL of the pre-saturated aqueous buffer.

  • Agitation: Shake at 25°C for 24 hours.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to ensure no micro-emulsions exist.

Phase 3: Partitioning (LogP)[2][3]
  • Take 1 mL of the saturated aqueous phase (from step 5) and transfer to a new vial.

  • Add 1 mL of pre-saturated n-octanol.

  • Shake vigorously for 1 hour; Centrifuge.

  • Crucial Step: You must analyze both phases.[1][2] Due to high hydrophilicity, the concentration in octanol will be extremely low.[1]

Phase 4: Analysis (LC-MS)
  • Column: C18 Polar Embedded (e.g., Waters Atlantis T3) to retain polar compounds.[1][2][3]

  • Mobile Phase: 95% Water / 5% Acetonitrile (Isocratic) to force retention.[1][2][3]

  • Detection: SIM (Selected Ion Monitoring) mode looking for

    
    .[1][2][3]
    
Workflow Diagram

ExperimentalProtocol Start Start: 10mg Solute Saturate 1. Pre-saturate Solvents (Water/Octanol) Start->Saturate Mix 2. Shake Flask Equilibrium (24h @ 25°C) Saturate->Mix Centrifuge 3. Centrifuge (Remove Emulsions) Mix->Centrifuge Split Phase Separation Centrifuge->Split AqPhase Aqueous Phase (High Conc.) Split->AqPhase OctPhase Octanol Phase (Trace Conc.) Split->OctPhase Analyze 4. LC-MS Analysis (Quantify Both Phases) AqPhase->Analyze OctPhase->Analyze Calc 5. Calculate LogP Log([Oct]/[Aq]) Analyze->Calc

Figure 2: Step-by-step Shake Flask protocol for determining LogP of highly polar heterocycles.

Part 5: Implications for Drug Development[3][4]

Fragment-Based Drug Discovery (FBDD)

Thiomorpholin-4-ol 1,1-dioxide is a high-value "polarity anchor."[1][2]

  • LogP Lowering: Attaching this fragment to a lipophilic scaffold will drastically lower the overall LogP, improving metabolic stability and solubility.[1][2]

  • Bioisosterism: It acts as a bioisostere for morpholine or piperazine but with significantly different electronic properties (non-basic, H-bond accepting).[1][2][3]

Handling & Storage[1]
  • Hygroscopicity: Due to the sulfone/hydroxyl combination, this compound is likely hygroscopic.[1][2] Store in a desiccator at -20°C.

  • Stability: Sulfones are generally chemically stable, but the N-O bond can be sensitive to strong reducing agents (cleaving to the amine).[2][3]

References

  • OECD Guidelines for the Testing of Chemicals. (1995).[1][2] Test No. 105: Water Solubility.[1][2][4] Organization for Economic Cooperation and Development.[1][2]

  • OECD Guidelines for the Testing of Chemicals. (1995).[1][2] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Organization for Economic Cooperation and Development.[1][2]

  • PubChem Compound Summary. (2024). Thiomorpholine 1,1-dioxide (Parent Structure Analysis).[1][2][3][5][6][7] National Center for Biotechnology Information.[1][2]

  • Lipinski, C. A., et al. (2001).[1][2][3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2] Advanced Drug Delivery Reviews.[1]

Sources

Foundational

Technical Guide: Theoretical Calculations and DFT Studies of Thiomorpholin-4-ol 1,1-dioxide

The following technical guide details the theoretical framework and Density Functional Theory (DFT) computational protocols for Thiomorpholin-4-ol 1,1-dioxide (also known as N-hydroxythiomorpholine S,S-dioxide). This gui...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical framework and Density Functional Theory (DFT) computational protocols for Thiomorpholin-4-ol 1,1-dioxide (also known as N-hydroxythiomorpholine S,S-dioxide).

This guide is structured for computational chemists and medicinal chemists, focusing on the molecule's potential as a zinc-binding fragment in metalloenzyme inhibitors (e.g., HDACs, MMPs).

Executive Summary

Thiomorpholin-4-ol 1,1-dioxide represents a unique pharmacophore combining a polar, non-basic sulfone core with a hydroxamic acid-like N-hydroxy moiety. Unlike linear hydroxamic acids (e.g., SAHA), this cyclic scaffold offers constrained geometry, potentially improving selectivity for metalloenzymes. This guide establishes a rigorous computational protocol to characterize its structural, electronic, and reactive properties using Density Functional Theory (DFT).

Chemical Context & Significance

The molecule comprises a six-membered thiomorpholine ring oxidized at the sulfur (sulfone) and hydroxylated at the nitrogen.

  • Sulfone (

    
    ):  Acts as a strong electron-withdrawing group (EWG), enhancing the acidity of the distal N-OH proton, thereby influencing metal chelation capability.
    
  • N-Hydroxyl (

    
    ):  The primary reactive site for hydrogen bonding and coordination with active site metals (e.g., 
    
    
    
    ,
    
    
    ).

Computational Methodology (The Protocol)

To ensure data integrity and reproducibility, the following "Self-Validating Protocol" is recommended. This workflow integrates geometry optimization with spectroscopic verification.

Software & Functional Selection
  • Primary Engine: Gaussian 16 or ORCA 5.0.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the standard for organic ground states. However, M06-2X is strictly recommended if studying non-covalent interactions (dimers/solvation) due to its superior dispersion corrections.

  • Basis Set: 6-311++G(d,p) (Pople split-valence triple-zeta with diffuse and polarization functions). Diffuse functions (++) are critical for describing the lone pairs on the sulfone oxygens and the anionic character of the deprotonated species.

Solvation Models

Gas-phase calculations often overestimate electrostatic forces. Use the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) .

  • Solvents: Water (

    
    ) for biological relevance; DMSO (
    
    
    
    ) for experimental NMR correlation.
Workflow Diagram (DOT)

The following diagram outlines the sequential computational workflow required to fully characterize the molecule.

DFT_Workflow cluster_Properties Property Analysis Start Input Structure (Chair Conformation) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NImag = 0 Check) Opt->Freq Converged? FMO FMO Analysis (HOMO-LUMO / Gap) Freq->FMO Valid Minima MEP MEP Mapping (Electrostatic Potential) Freq->MEP NBO NBO Analysis (Hyperconjugation) Freq->NBO Dock Molecular Docking (AutoDock Vina / HDAC1) MEP->Dock Charge Distribution

Figure 1: Sequential DFT workflow for the characterization of Thiomorpholin-4-ol 1,1-dioxide. Blue: Input; Green: Optimization; Yellow: Validation; Grey: Analysis; Red: Application.

Structural Analysis & Geometry

The thiomorpholine ring typically adopts a chair conformation .

  • Key Geometric Parameters:

    • 
       Bond Length:  Predicted ~1.44 Å (characteristic of sulfones).
      
    • 
       Bond Length:  Predicted ~1.40–1.42 Å.
      
    • 
       Angle:  ~98–100° (compressed relative to tetrahedral due to lone pair repulsion in sulfide, but sulfone expands this slightly).
      
  • Causality: The 1,1-dioxide group introduces steric bulk and dipole effects. The N-OH group will likely adopt an equatorial position to minimize 1,3-diaxial interactions, though an axial preference could occur if intramolecular H-bonding (

    
    ) is geometrically feasible (boat/twist-boat transition).
    

Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical indicator of kinetic stability and chemical reactivity (Hardness/Softness).

  • HOMO: Localized primarily on the Nitrogen lone pair and Oxygen of the hydroxyl group.

  • LUMO: Likely antibonding

    
     orbitals associated with the 
    
    
    
    bonds.
  • Significance: A smaller gap compared to the non-oxidized thiomorpholine suggests higher reactivity towards nucleophiles or easier reduction.

Molecular Electrostatic Potential (MEP)

MEP mapping visualizes charge distribution, essential for predicting binding modes.

  • Red Regions (Negative Potential): Localized on the Sulfone oxygens (

    
    ) and the Hydroxyl oxygen (
    
    
    
    ). These are H-bond acceptors.
  • Blue Regions (Positive Potential): Localized on the Hydroxyl proton (

    
    ). This is the H-bond donor and the site of deprotonation (
    
    
    
    prediction).
Global Reactivity Descriptors

Based on Koopmans' theorem, the following descriptors should be calculated:

DescriptorFormulaPhysical Meaning
Chemical Potential (

)

Tendency of electrons to escape.
Chemical Hardness (

)

Resistance to charge transfer.
Electrophilicity Index (

)

Propensity to accept electrons (crucial for biological electrophiles).

Vibrational Spectroscopy (IR/Raman)

Frequency calculations serve two purposes: validating the stationary point (no imaginary frequencies) and assigning spectral bands.

  • 
    :  3200–3550 
    
    
    
    . Broad and intense. Shifts significantly upon H-bonding.
  • 
    :  1290–1310 
    
    
    
    . Strong asymmetric stretch.
  • 
    :  1130–1150 
    
    
    
    . Symmetric stretch.
  • 
    :  900–1000 
    
    
    
    .

Biological Application: HDAC Inhibition Model

Thiomorpholin-4-ol 1,1-dioxide mimics the zinc-binding group (ZBG) of histone deacetylase (HDAC) inhibitors like Vorinostat (SAHA).

Zinc Chelation Pathway

The diagram below illustrates the theoretical chelation mode of the deprotonated species with the Zinc ion in the HDAC active site.

Chelation_Model cluster_legend Active Site Logic Zn Zn²⁺ (Cofactor) Ligand Ligand (Anionic) Ligand->Zn Bidentate (O-O Chelation) Glu Glu Residue Glu->Zn Coord His His Residue His->Zn Coord Desc Ligand displaces water and coordinates Zn²⁺ via N-O⁻ and S=O groups

Figure 2: Theoretical coordination logic of the ligand within the HDAC zinc-pocket. The N-O and S=O groups may form a bidentate chelate.

Docking Protocol
  • Preparation: Optimize the ligand at B3LYP/6-311++G(d,p). Convert to PDBQT format.

  • Target: Crystal structure of HDAC1 or HDAC8 (e.g., PDB ID: 1T69). Remove water/co-crystallized ligand; retain

    
    .
    
  • Grid Box: Center on the

    
     ion (
    
    
    
    Å).
  • Validation: Re-dock the native ligand (RMSD < 2.0 Å).

References

  • Synthesis of 4-hydroxythiomorpholine-1,1-dioxide

    • Source: Satzinger, G. (1978). "Amines, Cycloaliphatic."[1] ResearchGate / International Archives of Occupational and Environmental Health.

    • Context: Describes the synthesis
    • Link:

  • DFT Protocols for Hydroxamic Acids (HDAC Inhibitors)

    • Source: Soro, D., et al. (2018).[2] "Prediction of the Inhibitory Concentration of Hydroxamic Acids by DFT-QSAR Models on Histone Deacetylase 1." International Research Journal of Pure and Applied Chemistry.

    • Context: Establishes B3LYP descriptors for HDAC inhibition.
    • Link:

  • Structural Characterization of Thiomorpholine Derivatives

    • Source: MDPI (2024). "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine...
    • Context: Provides benchmark bond lengths and angles for thiomorpholine rings using ORCA/B3LYP.
    • Link:

  • General DFT Methodology for Organic Sulfones

    • Source: Frisch, M. J., et al. Gaussian 16 User Reference.
    • Context: Standard citation for the software and basis set definitions.
    • Link:

Sources

Protocols & Analytical Methods

Method

Thiomorpholin-4-ol 1,1-Dioxide: A Latent Asset in Modern Organometallic Chemistry

An Application and Protocol Guide: Introduction In the ever-evolving landscape of organometallic chemistry, the quest for novel ligand architectures that can modulate the reactivity and selectivity of metal centers is pa...

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide:

Introduction

In the ever-evolving landscape of organometallic chemistry, the quest for novel ligand architectures that can modulate the reactivity and selectivity of metal centers is paramount. Thiomorpholin-4-ol 1,1-dioxide, a seemingly unassuming heterocyclic compound, presents a unique and underexplored scaffold for ligand design. This guide delves into the potential applications of this molecule, moving beyond its established roles in medicinal chemistry to explore its latent utility in catalysis and organometallic synthesis.

The core of thiomorpholin-4-ol 1,1-dioxide's potential lies in its trifecta of functional groups: the N-hydroxy moiety, the sulfone group, and the saturated heterocyclic ring. The sulfone group acts as a strong electron-withdrawing entity, significantly influencing the electronic properties of the nitrogen and oxygen atoms. The N-hydroxy group, in turn, offers a versatile coordination point, capable of acting as a neutral hydroxyl donor or, upon deprotonation, a potent anionic N,O-bidentate ligand. This guide provides a scientifically grounded perspective on how these features can be harnessed, offering both theoretical insights and practical, albeit prospective, experimental protocols for the research community.

Part 1: Foundational Properties and Synthesis

A thorough understanding of the synthesis and physicochemical properties of thiomorpholin-4-ol 1,1-dioxide is the bedrock for its application in organometallic chemistry.

Synthesis Protocol: A Two-Step Approach

The synthesis of thiomorpholin-4-ol 1,1-dioxide is typically achieved in a two-step process starting from thiomorpholine.

Step 1: Oxidation of Thiomorpholine to Thiomorpholine 1,1-Dioxide

The initial step involves the oxidation of the sulfide in the thiomorpholine ring to a sulfone. This is a crucial transformation that imparts significant stability and alters the electronic character of the molecule.

  • Reagents & Equipment:

    • Thiomorpholine

    • Hydrogen peroxide (30% solution)

    • Sodium tungstate dihydrate (catalyst)

    • Methanol

    • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

  • Procedure:

    • Dissolve thiomorpholine in methanol in a round-bottom flask.

    • Add a catalytic amount of sodium tungstate dihydrate to the solution.

    • Cool the flask in an ice bath and slowly add 30% hydrogen peroxide dropwise while stirring. The reaction is exothermic.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Remove the solvent under reduced pressure. The resulting white solid is thiomorpholine 1,1-dioxide, which can be purified by recrystallization from ethanol or water.

Step 2: N-Hydroxylation of Thiomorpholine 1,1-Dioxide

The second step introduces the key N-hydroxy functionality.

  • Reagents & Equipment:

    • Thiomorpholine 1,1-dioxide

    • Oxone® (potassium peroxymonosulfate)

    • Sodium bicarbonate

    • Acetone/Water solvent mixture

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Suspend thiomorpholine 1,1-dioxide in an acetone/water mixture.

    • Add sodium bicarbonate to maintain a basic pH.

    • Add a solution of Oxone® in water dropwise to the suspension at room temperature.

    • Stir the reaction mixture for 24-48 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, quench the reaction with sodium sulfite.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield thiomorpholin-4-ol 1,1-dioxide.

Physicochemical Properties and Ligand Considerations
PropertyValue/DescriptionImplication in Organometallic Chemistry
Formula C₄H₉NO₃S
Molar Mass 151.18 g/mol
Appearance White to off-white solidEase of handling and storage.
pKa (N-OH) Estimated 5-6The N-hydroxy group is acidic enough to be deprotonated by common bases, facilitating the formation of anionic ligands.
Coordination Modes Monodentate (N or O), Bidentate (N,O-chelate)Versatility in coordination to a wide range of metal centers.
Electronic Profile Strong electron-withdrawing sulfone groupModulates the electron density on the N and O atoms, impacting the ligand's donor ability and the resulting metal complex's stability and reactivity.

Part 2: Application Notes in Organometallic Catalysis

The unique electronic and structural features of thiomorpholin-4-ol 1,1-dioxide suggest its potential utility in several areas of organometallic catalysis. The following sections outline prospective applications, grounded in the principles of coordination chemistry and catalyst design.

Application Note 1: As a Bidentate N,O-Ligand in Cross-Coupling Reactions

Causality and Rationale: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are cornerstones of modern organic synthesis. The performance of these reactions is critically dependent on the ligand coordinated to the palladium center. Anionic N,O-bidentate ligands have been shown to stabilize palladium catalysts, promote oxidative addition, and facilitate reductive elimination.

Upon deprotonation, thiomorpholin-4-ol 1,1-dioxide can form a stable five-membered chelate ring with a metal center. The strong electron-withdrawing sulfone group is expected to render the resulting metal complex more electrophilic, potentially enhancing its catalytic activity, particularly in challenging coupling reactions.

Prospective Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Catalyst Pre-formation cluster_reaction Catalytic Cycle cluster_workup Workup & Analysis pd_source Pd(OAc)₂ precatalyst [Pd(L)₂] Precatalyst pd_source->precatalyst Mix & Stir ligand Thiomorpholin-4-ol 1,1-dioxide ligand->precatalyst base1 Base (e.g., K₂CO₃) base1->precatalyst solvent1 Solvent (e.g., Toluene) solvent1->precatalyst product Coupled Product (Ar-R) precatalyst->product Catalytic Amount aryl_halide Aryl Halide (Ar-X) aryl_halide->product boronic_acid Boronic Acid (R-B(OH)₂) boronic_acid->product base2 Base (e.g., K₂CO₃) base2->product solvent2 Solvent/H₂O solvent2->product extraction Aqueous/Organic Extraction product->extraction purification Column Chromatography extraction->purification analysis GC-MS, NMR for Yield & Purity purification->analysis

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Screening for Catalytic Activity

  • Catalyst Preparation (in situ):

    • To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (1 mol%), thiomorpholin-4-ol 1,1-dioxide (2.5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equivalents).

    • Add the aryl halide (1.0 equivalent) and the boronic acid (1.2 equivalents).

    • Add the degassed solvent system (e.g., toluene/water 10:1).

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

    • Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or LC-MS.

  • Workup and Analysis:

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Self-Validation and Trustworthiness: The success of this protocol is validated by the yield of the coupled product and comparison with control experiments (e.g., no ligand, or a standard ligand like SPhos). A successful outcome would be a high yield (>90%) with low catalyst loading, indicating a stable and efficient catalytic system.

Application Note 2: Ligand for Asymmetric Catalysis

Causality and Rationale: The thiomorpholine ring is a chiral scaffold. Enantiomerically pure forms of thiomorpholin-4-ol 1,1-dioxide could be synthesized and employed in asymmetric catalysis. The rigid five-membered chelate ring formed upon coordination would place the chiral centers in close proximity to the metal's active site, potentially inducing enantioselectivity in reactions such as asymmetric hydrogenation, hydrosilylation, or aldol reactions. The sulfone group's rigidity would further enhance the transmission of chirality.

Conceptual Diagram: Chiral Induction

G metal Metal Center (e.g., Rh, Ru) substrate Prochiral Substrate metal->substrate Binds ligand Chiral Thiomorpholin-4-ol 1,1-dioxide Ligand ligand->metal Coordinates ligand->substrate Chiral Environment product Enantioenriched Product substrate->product Transforms

Caption: Chiral induction by a metal-ligand complex.

Part 3: Future Directions and Outlook

The application of thiomorpholin-4-ol 1,1-dioxide in organometallic chemistry is a nascent field with considerable room for exploration. Future research could focus on:

  • Synthesis of Chiral Derivatives: Developing efficient synthetic routes to enantiomerically pure derivatives to unlock its potential in asymmetric catalysis.

  • Coordination Chemistry Studies: Synthesizing and characterizing a range of metal complexes (e.g., with Pd, Pt, Rh, Ru, Cu) to fundamentally understand the bonding and electronic properties. X-ray crystallography would be invaluable in this regard.

  • Computational Modeling: Employing DFT calculations to predict the stability of metal complexes and model transition states in catalytic cycles, thereby guiding experimental design.

  • Broader Catalytic Screening: Testing the efficacy of metal complexes derived from this ligand in a wider array of organic transformations, including C-H activation, oxidation, and polymerization reactions.

Thiomorpholin-4-ol 1,1-dioxide represents a promising, yet underexplored, ligand scaffold in organometallic chemistry. Its unique combination of a robust sulfone group, a versatile N-hydroxy coordination site, and a tunable heterocyclic backbone provides a rich platform for catalyst design. The protocols and application notes presented in this guide are intended to serve as a foundational resource for researchers poised to investigate the full potential of this intriguing molecule. By bridging the gap between its known properties and the demands of modern catalysis, we can unlock new avenues for innovation in chemical synthesis.

References

As this is a prospective guide based on established principles rather than a review of existing literature on this specific molecule's organometallic applications, direct references for its use in this context are not available. The protocols and rationales are based on standard, well-documented procedures and concepts in organometallic and synthetic organic chemistry. For further reading on the foundational concepts, the following resources are recommended:

  • Title: The Organometallic Chemistry of the Transition Metals Source: Robert H. Crabtree URL: [Link]

  • Title: Modern Palladium-Catalysed Cross-Coupling Reactions Source: Topics in Organometallic Chemistry URL: [Link]

  • Title: Synthesis of Thiomorpholine 1,1-dioxide derivatives Source: Journal of Organic Chemistry (Representative examples of sulfone synthesis) URL: [Link]

  • Title: N-Oxide and N-Hydroxy Ligands in Coordination Chemistry Source: Coordination Chemistry Reviews URL: [Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for thiomorpholin-4-ol 1,1-dioxide synthesis

Technical Support Center: Synthesis of Thiomorpholin-4-ol 1,1-dioxide Welcome to the technical support center for the synthesis of thiomorpholin-4-ol 1,1-dioxide. This resource is designed for researchers, medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Thiomorpholin-4-ol 1,1-dioxide

Welcome to the technical support center for the synthesis of thiomorpholin-4-ol 1,1-dioxide. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this multi-step synthesis and optimize your reaction yields.

Overview of the Synthetic Pathway

The synthesis of thiomorpholin-4-ol 1,1-dioxide is not a trivial one-step reaction. It requires a robust, multi-step approach, typically involving the formation of the thiomorpholine ring, followed by sequential oxidation of the sulfur and nitrogen atoms. The most common and reliable strategy involves the initial synthesis of the stable intermediate, thiomorpholine 1,1-dioxide, which is then converted to the target N-hydroxy compound.

Below is a diagram outlining the proposed synthetic pathway, which forms the basis for our troubleshooting guide.

G cluster_0 Step 1: Ring Formation & S-Oxidation cluster_1 Step 2: Deprotection (If Necessary) cluster_2 Step 3: N-Oxidation Starting Materials Divinyl Sulfone + Primary Amine (e.g., Benzylamine) Intermediate N-Aryl/Alkyl-thiomorpholine 1,1-dioxide Starting Materials->Intermediate Double Aza-Michael Addition Deprotection Thiomorpholine 1,1-dioxide Intermediate->Deprotection e.g., Hydrogenolysis (for Benzyl group) Final_Product Thiomorpholin-4-ol 1,1-dioxide Deprotection->Final_Product Oxidizing Agent (e.g., m-CPBA, H2O2)

Caption: Proposed synthetic pathway for thiomorpholin-4-ol 1,1-dioxide.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable solutions.

Step 1: Synthesis of the Thiomorpholine 1,1-Dioxide Core

Q1: My double aza-Michael addition of an amine to divinyl sulfone is giving low yields or stalling. What's going wrong?

A: This is a common issue often related to reaction conditions or reagent quality.

  • Causality & Explanation: The double aza-Michael addition is sensitive to the nucleophilicity of the amine and the steric hindrance around it. The reaction can be sluggish if the amine is not sufficiently nucleophilic or if the solvent system does not promote the reaction. In some cases, polymerization of divinyl sulfone can occur as a side reaction, consuming the starting material.

  • Solutions:

    • Solvent Choice: While protic solvents like methanol or ethanol can work, consider switching to a polar aprotic solvent like DMF or DMSO. These solvents can enhance the reaction rate without competing as nucleophiles.

    • Temperature Control: The reaction is often exothermic. Running the reaction at a controlled temperature (e.g., starting at 0 °C and allowing it to warm to room temperature) can prevent runaway reactions and the formation of polymeric byproducts. For less reactive amines, gentle heating (40-60 °C) may be required.

    • Base Catalysis: For amines with low nucleophilicity (e.g., anilines), the addition of a non-nucleophilic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) can deprotonate the amine, increasing its nucleophilicity and driving the reaction forward.

    • Reagent Purity: Ensure your divinyl sulfone is free from inhibitors or degradation products. If it is old, consider purifying it by distillation under reduced pressure.

Q2: I'm synthesizing thiomorpholine first and then oxidizing the sulfur, but the oxidation with hydrogen peroxide is incomplete. Why?

A: Incomplete oxidation to the sulfone is typically due to insufficient oxidant or improper pH.

  • Causality & Explanation: The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. This second oxidation step (sulfoxide to sulfone) is often slower than the first. Hydrogen peroxide is more effective under acidic conditions. Without an acid catalyst, the reaction can stall at the sulfoxide stage.

  • Solutions:

    • Acid Catalysis: Perform the reaction in a solvent like acetic acid or add a catalytic amount of a strong acid. This protonates the hydrogen peroxide, making it a more potent oxidizing agent.

    • Stoichiometry: Ensure you are using at least two equivalents of hydrogen peroxide. A slight excess (e.g., 2.2-2.5 equivalents) is often recommended to drive the reaction to completion.

    • Alternative Oxidants: If H2O2 proves ineffective, consider a stronger oxidizing agent like potassium permanganate (KMnO4) in an aqueous solution. Be aware that KMnO4 requires a careful workup to remove manganese dioxide byproducts.

Step 2 & 3: Deprotection and N-Oxidation

Q3: The N-oxidation of my thiomorpholine 1,1-dioxide is not working. My starting material is recovered unchanged.

A: The nitrogen in thiomorpholine 1,1-dioxide is a relatively weak nucleophile due to the electron-withdrawing effect of the adjacent sulfone group. This can make N-oxidation challenging.

  • Causality & Explanation: The two oxygen atoms of the sulfone group pull electron density away from the rest of the ring, including the nitrogen atom. This deactivation reduces the nitrogen's reactivity towards electrophilic oxidizing agents like m-CPBA or H2O2.

  • Solutions:

    • Stronger Oxidizing Systems: Move beyond standard m-CPBA. A more powerful system like methyltrioxorhenium (MTO) with hydrogen peroxide is highly effective for oxidizing deactivated nitrogen centers.

    • Tungstate Catalysis: Sodium tungstate (Na2WO4) is an excellent catalyst for N-oxidations using hydrogen peroxide. It forms a peroxotungstate species in situ, which is a potent yet selective oxidant.

    • Reaction Time and Temperature: These reactions may require longer reaction times (24-48 hours) and gentle heating (40-50 °C) to proceed to completion. Monitor carefully by TLC or LC-MS to avoid decomposition.

Q4: My final product, thiomorpholin-4-ol 1,1-dioxide, seems to be decomposing during workup or purification. How can I improve its stability?

A: N-hydroxy compounds, particularly N-oxides, can be thermally and chemically sensitive.

  • Causality & Explanation: The N-O bond can be labile, especially in the presence of acid, base, or metals. Standard purification techniques like silica gel chromatography can sometimes lead to decomposition if the silica is too acidic.

  • Solutions:

    • Aqueous Workup: Perform the aqueous workup under neutral or slightly basic conditions. Use a saturated solution of sodium bicarbonate or sodium sulfite (to quench excess oxidant) instead of strong acids or bases.

    • Purification Method: Avoid aggressive purification methods. If silica gel chromatography is necessary, consider deactivating the silica by pre-treating it with a solution of triethylamine in your eluent (e.g., 1% Et3N). Alternatively, crystallization is often a milder and more effective method for purifying such compounds.

    • Temperature: Keep all workup and purification steps cold (0-5 °C) to minimize thermal degradation. Remove solvents under reduced pressure at low temperatures.

Frequently Asked Questions (FAQs)

  • What is the best general approach for this synthesis? For scalability and reliability, the recommended approach is the double aza-Michael addition of a primary amine to divinyl sulfone to form the N-substituted thiomorpholine 1,1-dioxide ring, followed by deprotection (if needed) and N-oxidation. This avoids handling thiomorpholine itself, which can be volatile and has an unpleasant odor.

  • What are the critical safety precautions?

    • Divinyl Sulfone: It is a strong lachrymator and alkylating agent. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

    • Oxidizing Agents: Hydrogen peroxide (especially >30% concentration), KMnO4, and m-CPBA are strong oxidizers. They can form explosive mixtures with organic materials. Avoid contact with metals and ensure reactions are properly vented and temperature-controlled.

  • How can I confirm the final product structure?

    • ¹H NMR: The formation of the N-hydroxy group will cause a downfield shift in the protons on the carbons adjacent to the nitrogen (the N-CH₂ groups) compared to the thiomorpholine 1,1-dioxide precursor.

    • Mass Spectrometry: The product's mass will correspond to the precursor's mass + 16 amu (for the additional oxygen atom).

    • IR Spectroscopy: Look for a broad O-H stretch, although this can sometimes be difficult to distinguish from water.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-thiomorpholine 1,1-dioxide

This protocol is adapted from methodologies involving double Michael additions to divinyl sulfones.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add benzylamine (1.0 eq) dissolved in methanol (5 mL per 10 mmol of amine).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Add divinyl sulfone (1.05 eq) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes). The starting materials should be consumed, and a new, more polar product spot should appear.

  • Workup: Concentrate the reaction mixture under reduced pressure. The resulting crude solid or oil can often be purified by recrystallization from ethanol or isopropanol to yield the white, crystalline product.

ParameterValue
Solvent Methanol
Temperature 0 °C to RT
Time 12-16 hours
Typical Yield 85-95%
Protocol 2: N-Oxidation using Sodium Tungstate Catalyst
  • Setup: In a round-bottom flask, dissolve thiomorpholine 1,1-dioxide (1.0 eq) in a mixture of water and methanol (1:1, 10 mL per 1 g of starting material).

  • Catalyst Addition: Add sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.05 eq).

  • Oxidant Addition: Cool the mixture to 10-15 °C. Add 30% hydrogen peroxide (H₂O₂) (1.5 eq) dropwise.

  • Reaction: Stir the reaction at room temperature for 24 hours. The reaction is typically complete when a TLC or LC-MS analysis shows full consumption of the starting material.

  • Quenching: Cool the reaction to 0 °C and slowly add a saturated aqueous solution of sodium sulfite to quench the excess peroxide. Stir for 30 minutes.

  • Isolation: Concentrate the mixture under reduced pressure to remove the methanol. The aqueous solution can then be extracted with a suitable organic solvent like ethyl acetate or dichloromethane. Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by crystallization.

Troubleshooting Workflow

This diagram provides a logical decision-making process for addressing low product yield.

G cluster_sm Starting Material Issues cluster_reaction Reaction Analysis start Low Yield Observed check_sm Check Purity of Starting Materials (SM) start->check_sm check_reaction Analyze Crude Reaction Mixture (TLC/LCMS) start->check_reaction sm_impure SM Impure or Degraded check_sm->sm_impure sm_ok SM are Pure check_sm->sm_ok incomplete Incomplete Conversion (SM Remaining) check_reaction->incomplete side_products Multiple Side Products check_reaction->side_products workup_loss Clean Reaction, Low Isolated Yield check_reaction->workup_loss sm_action Action: Purify or Re-source SM sm_impure->sm_action action_incomplete Action: - Increase Reaction Time/Temp - Add Catalyst - Use Excess Reagent incomplete->action_incomplete action_side_products Action: - Lower Temperature - Change Solvent - Use Milder Reagents side_products->action_side_products action_workup Action: - Optimize Workup pH - Use Milder Purification (e.g., Crystallization) - Check Product Solubility workup_loss->action_workup

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Baliah, V., & Rangarajan, T. (1961). Notes. Preparation of Substituted Thiamorpholine 1,1-Dioxides. Journal of Organic Chemistry. [Link]

  • Kardile, D. P., et al. (2011). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Applied Biology and Pharmaceutical Technology. [Link]

  • Gemoets, H. P. L., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development. [Link]

  • Zhengzhou Sigma Chemical Co Ltd. (2016). Preparation method of thiomorpholine-1,1-dioxide hydrochloride and thiomorpholine-1,1-dioxide.
  • Kim, B. H., et al. (2009). One-Pot Aryl-1,4-thiomorpholine 1,1-Dioxide Synthesis via Double 1,4-Addition of in situ Reduced Nitroarenes to Divinyl Sulfones. Bulletin of the Korean Chemical Society. [Link]

  • Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly
Optimization

Preventing degradation of thiomorpholin-4-ol 1,1-dioxide during storage

Introduction Welcome to the technical support guide for Thiomorpholin-4-ol 1,1-dioxide. This document provides researchers, scientists, and drug development professionals with essential information for the proper storage...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for Thiomorpholin-4-ol 1,1-dioxide. This document provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound to ensure its stability and integrity over time. Thiomorpholin-4-ol 1,1-dioxide is a unique heterocyclic compound containing both a sulfone group and an N-hydroxy moiety. This combination of functional groups necessitates specific storage conditions to prevent degradation and ensure experimental reproducibility. This guide offers a combination of frequently asked questions for quick reference, in-depth troubleshooting for complex issues, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid thiomorpholin-4-ol 1,1-dioxide?

A1: For maximum long-term stability, the solid compound should be stored at -20°C or colder , in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light. Adherence to these conditions minimizes the risk of degradation from atmospheric moisture, oxygen, and light.

Q2: Can I store thiomorpholin-4-ol 1,1-dioxide at room temperature?

A2: Short-term storage (a few days) at room temperature in a desiccator is generally acceptable for the solid compound. However, for periods longer than one week, refrigerated or frozen storage is strongly recommended to prevent slow, cumulative degradation. The N-hydroxy and sulfone functionalities can be susceptible to long-term instability at ambient temperatures.

Q3: How should I store solutions of this compound?

A3: Solutions are significantly more prone to degradation than the solid material. If you must store the compound in solution, use a dry, aprotic solvent such as anhydrous DMSO or DMF. Prepare single-use aliquots to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture. Store these aliquots at -80°C. Aqueous solutions should not be stored and must be prepared fresh immediately before use.

Q4: What are the visible signs of degradation?

A4: A noticeable change in color, such as the development of a yellow or brown tint in the normally white solid, can be an indicator of oxidative degradation. For solutions, the appearance of cloudiness or precipitate may also suggest degradation or poor solubility of degradation products.

Q5: Is thiomorpholin-4-ol 1,1-dioxide sensitive to moisture?

A5: Yes. The N-hydroxy group, similar to related functional groups like N-hydroxysuccinimide (NHS) esters, is susceptible to hydrolysis. It is critical to handle the solid compound in a dry environment (e.g., a glove box or a desiccator) and to use anhydrous solvents for preparing stock solutions. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter, providing explanations and recommended actions.

Issue 1: My compound has developed a yellow tint during storage. Is it still usable?

  • Underlying Cause: A yellow or brownish discoloration often points to oxidation. The N-hydroxy moiety is a potential site for oxidation, which can be initiated by atmospheric oxygen, trace metal contaminants, or light. Electron-withdrawing groups, such as the adjacent sulfone, can influence the redox potential of the N-hydroxy group, affecting its susceptibility to oxidation.

  • Recommended Action:

    • Assess Purity: Do not assume the compound is unusable. The discoloration may be due to a very minor impurity. Assess the purity of the material using an appropriate analytical method, such as HPLC-UV or LC-MS (see Protocol Hub below).

    • Compare with Standard: If possible, compare the analytical results of the discolored material to a fresh or properly stored reference sample.

    • Decision: If purity is still >95% and the impurity peaks are minimal, the material may be suitable for non-critical applications. For sensitive assays, using a new, pure batch is strongly advised. To prevent this in the future, ensure storage under an inert atmosphere (argon or nitrogen).

Issue 2: I am seeing a new, more polar peak in my HPLC analysis after storing my compound in a methanol solution.

  • Underlying Cause: The appearance of a more polar peak is a classic sign of hydrolysis. Although methanol is less reactive than water, it can still participate in solvolysis reactions, or it may contain trace amounts of water. The N-hydroxy group can be susceptible to hydrolytic cleavage under certain conditions.

  • Recommended Action:

    • Confirm Identity: Use LC-MS to determine the mass of the new peak. This can help confirm if it corresponds to a hydrolyzed by-product.

    • Solvent Choice: Discontinue storing the compound in protic solvents like methanol or ethanol. Switch to high-purity, anhydrous aprotic solvents like DMSO or DMF for stock solutions.

    • Storage Practice: Prepare fresh solutions for each experiment. If storage is unavoidable, create single-use aliquots and store them at -80°C to drastically slow degradation rates.

Issue 3: The biological activity/reactivity of my compound is lower than expected.

  • Underlying Cause: A decrease in potency is one of the most reliable indicators of degradation. Even if not visibly apparent, low-level degradation can significantly impact the concentration of the active compound. The two most likely culprits are hydrolysis and oxidation, which alter the chemical structure required for its intended function.

  • Recommended Action:

    • Quantitative Purity Analysis: Perform a quantitative purity analysis (e.g., HPLC with a calibration curve or qNMR) to determine the exact percentage of the intact compound remaining.

    • Review Storage Protocol: Conduct a thorough review of your storage and handling procedures.

      • Was the vial properly sealed?

      • Was it stored at the correct temperature?

      • Was it protected from light?

      • Were solutions prepared with anhydrous solvents?

      • Were aliquots used to avoid freeze-thaw cycles?

    • Implement Best Practices: Discard the suspect batch and obtain a fresh supply. Strictly adhere to the recommended storage conditions outlined in the table below to ensure the integrity of the new material.

Summary of Recommended Storage Conditions
Form Solvent Temperature Atmosphere Key Considerations
Solid N/A-20°C to -80°CInert (Ar or N₂)Protect from light; warm to RT before opening to prevent condensation.
Solution Anhydrous DMSO/DMF-80°CInert (Ar or N₂)Prepare single-use aliquots; avoid repeated freeze-thaw cycles.
Aqueous Solution Reaction BufferN/AN/ADo Not Store. Prepare fresh immediately before use.

Visualizing Degradation & Troubleshooting

The following diagrams illustrate the potential degradation pathways and a logical workflow for troubleshooting stability issues.

cluster_0 Potential Degradation Pathways Parent Thiomorpholin-4-ol 1,1-dioxide Hydrolyzed Ring-Opened Product (e.g., Thiodiglycolic Acid derivative) Parent->Hydrolyzed H₂O / Moisture Oxidized N-Oxoammonium or Nitroxide Radical Species Parent->Oxidized O₂ / Light / Metals

Caption: Key degradation pathways for thiomorpholin-4-ol 1,1-dioxide.

Start Suspected Degradation (e.g., low activity, color change) Visual Visually Inspect Sample (Solid & Solution) Start->Visual Analysis Perform Purity Analysis (HPLC-UV / LC-MS) Visual->Analysis Compare Compare to Reference Standard or Previous Data Analysis->Compare PurityOK Purity Acceptable? Compare->PurityOK Use Proceed with Caution (Consider for non-critical use) PurityOK->Use Yes (>95%) Discard Discard Batch & Review Storage Protocol PurityOK->Discard No (<95%)

Caption: Troubleshooting workflow for suspected compound degradation.

Protocol Hub

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for assessing the purity of thiomorpholin-4-ol 1,1-dioxide and detecting potential degradation products.

Objective: To separate the parent compound from more polar (hydrolysis) or less polar (some oxidation by-products) impurities.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample diluent: 50:50 Acetonitrile:Water

Procedure:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1.0 mL of sample diluent to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~50 µg/mL with the sample diluent.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 210 nm (or a wavelength determined by a UV scan of the pure compound)

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

    • Degradation products will typically appear as new peaks, often eluting earlier (more polar) than the parent compound.

cluster_workflow HPLC Purity Analysis Workflow Prep 1. Prepare Sample (1 mg/mL stock -> 50 µg/mL) Inject 2. Inject onto C18 Column Prep->Inject Run 3. Run Gradient Elution (Water/ACN + 0.1% FA) Inject->Run Detect 4. Detect at 210 nm Run->Detect Analyze 5. Integrate Peaks & Calculate % Area Purity Detect->Analyze

Caption: Experimental workflow for HPLC-based purity assessment.

References

  • Xu, F., Berglund, T., & Reilly, P. J. (2001). Redox Chemistry in Laccase-Catalyzed Oxidation of N-Hydroxy Compounds. Applied and Environmental Microbiology, 67(7), 3123–3129. Available at: [Link]

  • Xu, F., Kulys, J. J., Duke, K., Li, K., Knaff, D. B., & Berglund, T. (2001). Enzymatic and electrochemical oxidation of N-hydroxy compounds. Redox potential, electron-transfer kinetics, and radical stability. European Journal of Biochemistry, 268(15), 4169-4176. Available at: [Link]

  • Fukuto, J. M., Stuehr, D. J., & Olson, J. S. (1993). Chemical Oxidation of N-hydroxyguanidine Compounds. Release of Nitric Oxide, Nitroxyl and Possible Relationship to the Mechanism of Biological Nitric Oxide Generation. Journal of Biological Chemistry, 268(28), 20967-20972. Available at: [Link]

  • Cubework. (n.d.). Sulfate Compounds Warehouse Storage Solutions. Cubework.com. Available at: [Link]

  • Tarusova, N. B., Beznosko, T. V., & Reshetilova, T. A. (2005). Chromatographic determination of morpholine and products of its microbiological degradation. Journal of Analytical Chemistry, 60(10), 964-968. Available at: [Link]

  • Greenbook.net. (2022). Safety Data Sheet - Take Off Sulfone. Available at: [Link]

  • Xu, F., et al. (2001). Enzymatic and electrochemical oxidation of N-hydroxy compounds. ResearchGate. Available at: [Link]

  • Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly
Troubleshooting

Overcoming solubility issues of thiomorpholin-4-ol 1,1-dioxide in water

A Guide to Overcoming Aqueous Solubility Challenges for Researchers Welcome to the technical support guide for Thiomorpholin-4-ol 1,1-dioxide. As Senior Application Scientists, we have compiled this resource to assist re...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Aqueous Solubility Challenges for Researchers

Welcome to the technical support guide for Thiomorpholin-4-ol 1,1-dioxide. As Senior Application Scientists, we have compiled this resource to assist researchers, chemists, and drug development professionals in navigating the common yet critical challenge of achieving adequate aqueous solubility for this compound. This guide provides a series of troubleshooting steps and in-depth explanations to help you successfully prepare solutions for your experiments.

Section 1: Foundational Knowledge & Initial Troubleshooting

This section addresses the fundamental properties of Thiomorpholin-4-ol 1,1-dioxide and the initial steps to take when encountering solubility issues.

FAQ 1: What are the key physicochemical properties of Thiomorpholin-4-ol 1,1-dioxide that influence its solubility?

Understanding the molecular structure is the first step in troubleshooting solubility. Thiomorpholin-4-ol 1,1-dioxide (Molecular Formula: C₄H₉NO₃S, Molecular Weight: 151.18 g/mol ) possesses distinct features that dictate its behavior in aqueous media[1].

  • High Polarity: The molecule contains a sulfone group (-SO₂) and an N-hydroxy group (-N-OH). Both are highly polar and capable of acting as hydrogen bond acceptors, while the hydroxyl group can also be a hydrogen bond donor. This inherent polarity suggests some degree of water solubility.

  • Crystal Lattice Energy: Despite its polarity, the compound is a solid at room temperature[2][3]. Poor solubility can often be attributed to strong intermolecular forces (like hydrogen bonding) within the crystal lattice. A significant amount of energy is required to break these bonds before solvation can occur.

  • Ionization Potential: The N-hydroxy group and the secondary amine within the ring structure can potentially be protonated or deprotonated depending on the pH of the solution. The related compound, thiomorpholine 1,1-dioxide, has a basic pKa of 5.4, indicating it can be protonated under acidic conditions[4]. This potential for ionization is a key handle for solubility manipulation.

FAQ 2: My compound won't dissolve in pure water at my desired concentration. What are the first steps?

Before employing more complex methods, ensure that basic physical solubilization techniques have been thoroughly attempted.

  • Verify Compound Quality: Confirm the purity of your Thiomorpholin-4-ol 1,1-dioxide lot. Impurities can sometimes significantly impact solubility.

  • Apply Mechanical Energy:

    • Vortexing: Agitate the sample vigorously for 1-2 minutes.

    • Sonication: Place the sample in a sonicator bath for 5-15 minutes. This uses ultrasonic waves to break apart solid particles and facilitate dissolution.

  • Apply Gentle Heat: Warm the solution to 37-40°C while stirring. Increased temperature provides the energy needed to overcome the crystal lattice energy. However, be cautious and monitor for any signs of compound degradation.

  • Allow Sufficient Time: Some compounds dissolve slowly. Allow the mixture to stir for an extended period (e.g., 1-2 hours) at a controlled temperature before concluding it is insoluble.

Section 2: Systematic Troubleshooting Guide - Method-Based FAQs

If basic methods are insufficient, a systematic approach using formulation strategies is necessary. These methods are presented in order of increasing complexity.

FAQ 3: How can I use pH adjustment to improve solubility?

Adjusting the pH is one of the most effective techniques for ionizable compounds[5][][7]. By converting the neutral molecule into a salt, you can dramatically increase its aqueous solubility[8].

The Principle: For a compound with a basic nitrogen center like thiomorpholine 1,1-dioxide (pKa ~5.4), lowering the pH below its pKa will protonate the nitrogen, forming a positively charged cation[4]. This charged species will have much greater electrostatic interaction with polar water molecules, enhancing solubility.

Experimental Protocol: pH-Solubility Screening

  • Prepare a suspension of the compound in deionized water at a concentration slightly above your target (e.g., 1.2x).

  • While stirring, add a small amount of a suitable acid (e.g., 1 M HCl) dropwise.

  • Monitor the pH and observe for dissolution.

  • Continue adding acid until the compound fully dissolves. Record the pH at which complete dissolution occurs.

  • Validation Step: Once dissolved, slowly add a base (e.g., 1 M NaOH) to see if the compound precipitates as the pH increases back towards neutral. This confirms that the solubility is pH-dependent.

Considerations:

  • The optimal pH for solubility may not be optimal for compound stability or for your specific biological assay[9]. Always assess the stability of your compound at the selected pH over the duration of your experiment.

  • For in vivo studies, ensure the final formulation's pH is within a physiologically tolerable range.

FAQ 4: Which cosolvents are most effective and how do I use them?

Cosolvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system[10][11]. This makes the environment more favorable for less polar solutes to dissolve[].

The Principle: Cosolvents work by disrupting the highly ordered hydrogen-bonding network of water. This reduces water's ability to "squeeze out" the solute, thereby increasing solubility[][12].

Commonly Used Cosolvents

CosolventProperties & Common Use CasesMax Recommended % (Typical)
Ethanol Widely used, volatile. Good for general lab use.[10]20%
Propylene Glycol (PG) Less volatile than ethanol, often used in pharmaceutical formulations.[10]40%
Polyethylene Glycol 400 (PEG 400) Low volatility, viscous. Excellent for achieving high concentrations.[9]50%
Dimethyl Sulfoxide (DMSO) Very strong solvent, but can have cellular effects. Use with caution in biological assays.[5]< 5% (often < 1%)

Experimental Protocol: Cosolvent Screening

  • Attempt to dissolve the compound in 100% of each candidate cosolvent to determine its maximum solubility.

  • Prepare a series of aqueous solutions with increasing percentages of the most promising cosolvent (e.g., 5%, 10%, 20%, 40% v/v).

  • Add the compound to each cosolvent/water mixture and determine the concentration at which it dissolves.

  • Workflow: First, dissolve the compound in the pure cosolvent, then slowly add the aqueous buffer/media to this solution while vortexing to avoid precipitation.

Diagram: Mechanism of Cosolvency

W1 H2O W2 H2O W1->W2 H-Bond W3 H2O W2->W3 H-Bond W4 H2O W3->W4 H-Bond W4->W1 Solute_insoluble Insoluble Compound Solute_soluble Soluble Compound CW1 H2O Cosolvent1 Cosolvent CW1->Cosolvent1 Disrupted H-Bond CW2 H2O Cosolvent1->CW2 Cosolvent2 Cosolvent

Caption: Cosolvents disrupt water's H-bond network, lowering polarity and increasing solubility.

FAQ 5: When should I consider using complexation agents like cyclodextrins?

Cyclodextrins are an excellent choice when pH adjustment or cosolvents are not viable due to stability or compatibility issues. They are particularly useful for creating stable aqueous solutions for drug delivery applications[13][14].

The Principle: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone. They have a hydrophilic exterior, which makes them water-soluble, and a hydrophobic interior cavity[13]. A poorly soluble "guest" molecule can be encapsulated within this hydrophobic pocket, forming a "host-guest" inclusion complex that is soluble in water[15][16].

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Standard, but has lower aqueous solubility itself.

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A chemically modified version with much higher water solubility and lower toxicity, making it a very common choice in pharmaceutical formulations[17].

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD): Another modified version with high water solubility and an excellent safety profile.

Experimental Protocol: Cyclodextrin Complexation

  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD).

  • Slowly add the Thiomorpholin-4-ol 1,1-dioxide powder to the cyclodextrin solution while stirring or vortexing.

  • Continue stirring at room temperature for several hours (or overnight) to allow for complex formation. Gentle heating can sometimes accelerate this process.

  • Filter the resulting solution through a 0.22 µm filter to remove any undissolved material.

Diagram: Cyclodextrin Inclusion Complex Formation

start Poorly Soluble Compound plus + start->plus cd Water-Soluble Cyclodextrin cd->plus result Soluble Inclusion Complex (Compound inside Cyclodextrin) plus->result Complexation in Water

Caption: A hydrophobic compound is encapsulated within a cyclodextrin's cavity to form a soluble complex.

Section 3: Advanced Strategies & Method Selection
FAQ 6: How do I choose the right solubilization strategy for my experiment?

The best strategy depends on your experimental context. No single method is universally superior. The key is to balance solubility enhancement with potential downstream effects on your assay or system.

Decision-Making Workflow

start Inadequate Solubility in Water ph_screen Attempt pH Adjustment (e.g., pH 3-5) start->ph_screen cosolvent_screen Try Cosolvents (e.g., 10% PEG 400) ph_screen->cosolvent_screen Fail or Incompatible success Sufficient Solubility Achieved ph_screen->success Success cd_screen Use Cyclodextrins (e.g., HP-β-CD) cosolvent_screen->cd_screen Fail or Incompatible cosolvent_screen->success Success combo Combine Methods (e.g., pH + Cosolvent) cd_screen->combo Fail or Incompatible cd_screen->success Success combo->success Success

Sources

Optimization

Technical Support Center: Troubleshooting Crystallization of N-Hydroxythiomorpholine 1,1-Dioxide

Welcome to the Advanced Crystallization Support Hub. Subject Molecule: N-Hydroxythiomorpholine 1,1-Dioxide (cyclic N-hydroxysulfonamide analog).[1] Chemical Profile: Highly polar, thermally sensitive ( bond), capable of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Crystallization Support Hub. Subject Molecule: N-Hydroxythiomorpholine 1,1-Dioxide (cyclic N-hydroxysulfonamide analog).[1] Chemical Profile: Highly polar, thermally sensitive (


 bond), capable of extensive hydrogen bonding (

acceptor,

donor/acceptor).[1]

Module 1: The Core Challenge – "Oiling Out"

User Issue: "My product separates as a viscous oil/gum at the bottom of the flask instead of forming crystals."

Root Cause Analysis

This phenomenon, known as Liquid-Liquid Phase Separation (LLPS) , occurs when the metastable limit of the solution is breached before nucleation can occur. For N-hydroxythiomorpholine 1,1-dioxide, this is driven by its high polarity and conformational flexibility.[1] The "oil" is a solute-rich liquid phase that is thermodynamically distinct from the solid crystal.

Why it happens with this molecule:

  • High Polarity: The sulfone (

    
    ) and hydroxylamine (
    
    
    
    ) groups create a high dielectric environment in the oil droplets, which "refuse" to organize into a lattice if the solvent system is too non-polar.
  • Impurities: Unreacted oxidants (e.g., peroxides from synthesis) or ring-opening byproducts depress the melting point, pushing the system into the "oiling out" zone.

Troubleshooting Protocol: The "Reverse Addition" Method

Standard cooling crystallization often fails here. Switch to a Reverse Anti-Solvent Addition to control supersaturation precisely.

  • Dissolution: Dissolve the crude oil in the minimum amount of a "Good Solvent" (Methanol or Water) at 35–40°C.

  • Temperature Control: Cool the solution to room temperature. Do not chill yet.

  • Seeding (Critical): Add seed crystals (0.5 wt%) to the clear solution. If you lack seeds, sonicate the solution for 30 seconds to induce micro-nucleation.

  • Reverse Addition: Slowly add the solution dropwise into a stirred volume of "Anti-Solvent" (e.g., Cold Isopropanol or Ethyl Acetate).

    • Note: Standard addition (pouring anti-solvent into the product) causes local high supersaturation, triggering oiling. Reverse addition maintains low supersaturation.

Module 2: Visualization & Decision Logic

Use the following decision tree to diagnose your specific failure mode.

CrystallizationLogic Start Start: Solution Status? Clear Solution is Clear (No Solid) Start->Clear Oil Oiling Out (Viscous Liquid) Start->Oil Solid Precipitate Formed (Amorphous/Sticky) Start->Solid CheckConc Check Concentration Clear->CheckConc Reheat Reheat to Dissolve Oil->Reheat PurityCheck Check Purity (HPLC) Solid->PurityCheck Evap Evaporate 30% Vol & Cool to 4°C CheckConc->Evap Too Dilute Seed Add Seeds at Metastable Zone Reheat->Seed Purity > 90% ChangeSolv Switch Solvent System (Increase Polarity) Reheat->ChangeSolv Purity < 90% Recryst Recrystallize (Slower Cooling) PurityCheck->Recryst Impure Wash Triturate with Cold Ether PurityCheck->Wash Surface Oil

Caption: Decision matrix for diagnosing crystallization failures based on phase behavior.

Module 3: Stability & Color Issues (Decomposition)

User Issue: "The crystals are turning yellow/brown during drying or storage."

Scientific Explanation

The N-hydroxy moiety (


) is susceptible to oxidation and disproportionation, especially in the presence of trace metals or heat.[1] The sulfone group (

) is electron-withdrawing, making the

proton more acidic and reactive.[1]

Key Risks:

  • Thermal Instability: Heating above 60°C can trigger Loss of Coolant Accident (LOCA)-style decomposition in bulk, or simple degradation in solution.[1]

  • Metal Contamination: Iron (Fe) or Copper (Cu) ions can catalyze the oxidation of hydroxylamines to nitrones or nitroso compounds (yellow/brown species).[1]

Corrective Actions
  • Chelation: Add 1 mM EDTA to your aqueous recrystallization solvent to sequester trace metals.

  • Temperature Limit: Never exceed 50°C during dissolution. Use vacuum to lower boiling points if necessary.

  • Drying: Dry under high vacuum at Ambient Temperature (

    
    ). Do not oven dry.
    

Module 4: Optimized Experimental Protocol

Methodology: Cooling Crystallization with Controlled Anti-Solvent. Target Purity: >98% Yield Target: 75-85%

Solvent Screening Data
Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Water HighModerateGood Risk of hydrate formation; slow drying.[1]
Methanol Very HighHighPoorToo soluble; hard to recover yield.
Ethanol HighLowExcellent Best balance for cooling crystallization.
Isopropanol (IPA) ModerateVery LowAnti-Solvent Ideal for crashing out product.[1]
Ethyl Acetate LowInsolubleAnti-Solvent Good for removing non-polar impurities.
Step-by-Step Workflow
  • Preparation:

    • Weigh 5.0 g of crude N-hydroxythiomorpholine 1,1-dioxide.

    • Prepare a solvent mixture of Ethanol:Water (95:5 v/v) .[1] The trace water helps break the crystal lattice during dissolution.

  • Dissolution:

    • Add 15 mL of the EtOH/Water mixture.

    • Heat to 45°C with stirring. If solid remains, add solvent in 1 mL increments until clear.

    • Checkpoint: If the solution is colored, treat with activated charcoal (5 wt%) for 10 mins, then filter hot through Celite.

  • Nucleation:

    • Remove from heat and allow to cool slowly to 30°C.

    • Seeding: Add a micro-spatula tip of pure crystal (if available) or scratch the glass wall.

  • Growth & Anti-Solvent:

    • Once turbidity (cloudiness) appears, hold temperature for 20 mins (Ostwald Ripening).

    • Add Isopropanol (10 mL) dropwise over 30 minutes.

    • Cool to 0–4°C in an ice bath for 2 hours.

  • Isolation:

    • Filter via vacuum (Buchner funnel).[1]

    • Wash cake with Cold IPA (2 x 5 mL).

    • Dry under vacuum at room temperature.

Module 5: Synthesis Pathway Visualization

Understanding the upstream synthesis helps identify impurities affecting crystallization.

SynthesisFlow SM Thiomorpholine (Starting Material) Oxidation Oxidation (H2O2 / Catalyst) SM->Oxidation + [O] Intermed Crude Rxn Mix (Sulfone + N-OH) Oxidation->Intermed Extract Extraction (Remove Salts) Intermed->Extract Workup Cryst Crystallization (Target Step) Intermed->Cryst Direct (Risk of Oil) Extract->Cryst Purify

Caption: Standard synthesis flow. Direct crystallization without extraction often leads to oiling due to salt contamination.

References

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter on Crystallization and Oiling Out).[1][2][3][4]

  • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Principles of Solubility and Metastable Zones).

  • ChemicalBook. (2025).[1] Thiomorpholine 1,1-dioxide Properties and Synthesis. (General properties of the sulfone scaffold).

  • Mettler Toledo. (2024).[1] Oiling Out in Crystallization: Causes and Solutions. (Technical Guide on LLPS).

  • Org. Synth. (1958).[1] N-Methylmorpholine-N-Oxide. Organic Syntheses, Coll. Vol. 4, p.655. (Analogous N-oxidation chemistry and handling). [1]

Sources

Troubleshooting

Minimizing side reactions when using thiomorpholin-4-ol 1,1-dioxide

The following technical guide is structured as a specialized support resource for researchers utilizing Thiomorpholin-4-ol 1,1-dioxide (also known as N-hydroxythiomorpholine 1,1-dioxide or 4-hydroxythiomorpholine 1,1-dio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers utilizing Thiomorpholin-4-ol 1,1-dioxide (also known as N-hydroxythiomorpholine 1,1-dioxide or 4-hydroxythiomorpholine 1,1-dioxide).

This guide prioritizes the minimization of side reactions—specifically thermal decomposition (HNO release) , ring-opening elimination , and unwanted redox events —which are unique to the sulfone-hydroxylamine scaffold.

Optimizing Stability & Coupling Efficiency in Drug Discovery

Current Status: Operational Scope: Peptide Synthesis Additives, HNO Donor Precursors, Radical Scavenging Safety Level: HIGH CAUTION (Potential Energetic Material)

Part 1: Executive Technical Summary

Thiomorpholin-4-ol 1,1-dioxide is a cyclic N-hydroxylamine containing a sulfone group. In synthetic applications, it serves as a highly acidic racemization suppressant (an analogue to HOBt/HOAt) for peptide coupling. In pharmacological research, it acts as a precursor for Nitroxyl (HNO) generation.

The Core Challenge: The sulfone group (


) at the 4-position is strongly electron-withdrawing. While this increases the acidity of the 

(beneficial for active ester formation), it also destabilizes the ring, making the molecule prone to

-elimination
and retro-Michael additions , leading to ring opening and the release of reactive species like HNO or vinyl sulfones.

Part 2: Troubleshooting Guide & FAQs

Category A: Stability & Decomposition Issues

Q1: My reaction mixture is developing a yellow/orange hue and bubbling. What is happening? Diagnosis: You are likely witnessing Nitroxyl (HNO) extrusion . Technical Explanation: Under basic conditions or elevated temperatures (


), the deprotonated 

-oxide can undergo a decomposition pathway similar to Piloty’s acid. The ring cleavage releases HNO (which rapidly dimerizes to

gas—the bubbling) and a sulfinic acid derivative. Corrective Action:
  • Lower the Temperature: Maintain reaction temperature

    
    .
    
  • Check pH: If used as a coupling additive, ensure the base (e.g., DIEA/NMM) equivalents do not exceed the carboxylic acid equivalents significantly until the active ester is formed. Excess base promotes the anionic decomposition pathway.

Q2: I see unexpected "vinyl" signals in my NMR after workup. Is the reagent unstable? Diagnosis: Ring-Opening Elimination (Formation of Divinyl Sulfone derivatives). Technical Explanation: The protons adjacent to the sulfone group are acidic. Strong bases can abstract these protons, triggering a


-elimination that opens the thiomorpholine ring. This results in reactive vinyl sulfone species which can alkylate nucleophiles in your target molecule.
Corrective Action: 
  • Switch Bases: Avoid strong bases like DBU or inorganic hydroxides. Stick to hindered tertiary amines (DIEA).

  • Buffer Control: Maintain pH < 8.5 during workup.

Category B: Reaction Efficiency (Peptide Coupling)

Q3: The coupling yield is lower than with HOBt, despite the theoretical higher acidity. Why? Diagnosis: Steric Hindrance or Solubility Mismatch . Technical Explanation: The sulfone group makes the molecule bulkier and more polar than HOBt. If you are using non-polar solvents (DCM/CHCl


), the active ester may precipitate out or fail to form efficiently.
Corrective Action: 
  • Solvent Switch: Use polar aprotic solvents like DMF or NMP to maintain solubility of the sulfone-containing active ester.

  • Pre-activation: Allow the carboxylic acid, coupling agent (e.g., EDC/DIC), and Thiomorpholin-4-ol 1,1-dioxide to react for 15 minutes before adding the amine.

Category C: Safety & Handling

Q4: Can I scale up the synthesis using this reagent to >100g? Diagnosis: Energetic Hazard Risk . Technical Explanation: Compounds containing both oxidizing (


, 

) and reducing functionalities within a strained ring are potentially explosive (shock/friction sensitive). Corrective Action:
  • DSC Testing: You must perform Differential Scanning Calorimetry (DSC) to determine the onset of thermal decomposition before scaling up.

  • Avoid Distillation: Never attempt to distill this compound. Purify via recrystallization or column chromatography only.

Part 3: Minimizing Side Reactions (Mechanistic Control)

To minimize side reactions, one must control the competition between the Desired Pathway (Active Ester Formation) and the Undesired Pathway (Decomposition/Elimination) .

The Reaction Pathways Diagram

The following diagram illustrates the critical bifurcation point between stable coupling and decomposition.

ReactionPathways cluster_0 Desired Pathway (Kinetic Control) cluster_1 Side Reactions (Thermodynamic/Base Control) Reagent Thiomorpholin-4-ol 1,1-dioxide Anion N-O Anion (Intermediate) Reagent->Anion Deprotonation Base Base (DIEA) Base->Anion HNO HNO Release (Nitroxyl) Anion->HNO Thermal (>40°C) or Excess Base RingOpen Ring Opening (Vinyl Sulfones) Anion->RingOpen Beta-Elimination ActivatedAcid Activated Carboxylic Acid (O-Acyl Isourea) ActiveEster Stable Active Ester ActivatedAcid->ActiveEster + Anion Peptide Target Peptide Bond ActiveEster->Peptide + Amine SideProduct N-Alkylated Byproducts

Figure 1: Mechanistic bifurcation. High temperatures and excess base favor the red pathways (decomposition). Kinetic control favors the green pathway (coupling).

Part 4: Optimized Experimental Protocols

Protocol A: High-Efficiency Peptide Coupling

Designed to minimize HNO release and racemization.

Reagents:

  • Carboxylic Acid (

    
     equiv)
    
  • Amine (

    
     equiv)[1]
    
  • Thiomorpholin-4-ol 1,1-dioxide (

    
     equiv)[2]
    
  • DIC (Diisopropylcarbodiimide) (

    
     equiv)
    
  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step:

  • Pre-Activation (Critical): Dissolve the Carboxylic Acid and Thiomorpholin-4-ol 1,1-dioxide in DMF at

    
    .
    
  • Activation: Add DIC dropwise. Stir at

    
     for 15–20 minutes.
    
    • Why? Low temperature prevents thermal decomposition of the reagent while the active ester forms. The active ester is generally more stable than the free N-hydroxy reagent in basic solution.

  • Coupling: Add the Amine.

  • Base Addition (Conditional): Only add base (DIEA/TMP) if the amine is a salt (e.g., HCl salt). Add exactly

    
     equivalent relative to the salt.
    
    • Warning: Do not add excess base. Excess base promotes ring opening of the thiomorpholine scaffold.

  • Monitoring: Warm to Room Temperature (

    
    ) and monitor via HPLC. Do not heat above 
    
    
    
    .
Protocol B: Stability Verification (Quality Control)

Perform this before using an old batch of reagent.

  • Dissolve

    
     of reagent in 
    
    
    
    DMSO-d6.
  • Acquire a 1H NMR .

  • Check: Look for sharp multiplets at

    
     3.0–4.0 ppm (ring protons).
    
  • Fail Criteria:

    • Broadening of signals (paramagnetic nitroxide radical formation).

    • New olefinic signals at

      
       6.0–7.0 ppm (vinyl sulfone from ring opening).
      
    • Significant shift in the OH peak (decomposition).

Part 5: Quantitative Data Summary

ParameterThiomorpholin-4-ol 1,1-dioxideHOBt (Standard)Implication
pKa (approx) ~5.4~6.0More Acidic: Better leaving group, faster coupling.
Thermal Stability Decomposes >

(Exothermic)
Stable >

Risk: Requires strict T-control.
Solubility (H2O) HighModerateBenefit: Easier workup (water washable).
Byproducts HNO, Vinyl SulfonesBenzotriazoleRisk: Byproducts are reactive electrophiles.

Part 6: References

  • Synthesis and Reactivity of Cyclic N-Hydroxy Compounds:

    • Source: 4-(2-Hydroxyethyl)thiomorpholine 1,1-dioxide synthesis and properties.

    • Relevance: Establishes the baseline stability and synthesis of the thiomorpholine dioxide scaffold.

    • Link:

  • Decomposition of N-Hydroxysulfonamides (HNO Donors):

    • Source: "An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231)..."

    • Relevance: details the mechanism of HNO release and degradation in structurally similar N-hydroxy sulfonamide derivatives.

    • Link:

  • Peptide Coupling Additives:

    • Source: "Polymerization reaction with diphenylphosphoryl azide. Preparation of polyamides..." (Mentions 4-hydroxythiomorpholine-1,1-dioxide synthesis).

    • Relevance: Confirms the synthesis of the reagent from 1,4-thioxane-1,1-dioxide and its context in polymer/peptide chemistry.

    • Link:

  • Nitroxyl (HNO) Chemistry:

    • Source: "Nitroxyl (HNO): A Reduced Form of Nitric Oxide with Distinct Chemical, Pharmacological, and Therapeutic Properties."[3]

    • Relevance: Explains the "Piloty's Acid" type decomposition mechanism relevant to minimizing HNO release.

    • Link:

Sources

Optimization

Technical Support Center: Recrystallization of Thiomorpholin-4-ol 1,1-dioxide

Topic: Recrystallization techniques for high-purity thiomorpholin-4-ol 1,1-dioxide Target Audience: Organic Chemists, Process Engineers, and Drug Development Scientists Document ID: TS-GUIDE-TMD-OH-01[1] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization techniques for high-purity thiomorpholin-4-ol 1,1-dioxide Target Audience: Organic Chemists, Process Engineers, and Drug Development Scientists Document ID: TS-GUIDE-TMD-OH-01[1]

Executive Summary & Chemical Profile

Thiomorpholin-4-ol 1,1-dioxide (also known as N-hydroxythiomorpholine S,S-dioxide) is a highly polar, cyclic N-hydroxy sulfone.[1] Its purification presents a unique paradox: the molecule is extremely water-soluble due to the sulfone and hydroxylamine moieties, yet it is often synthesized using aqueous oxidants (e.g., H₂O₂ with tungstate catalysts), leaving it contaminated with inorganic salts that share its solubility profile.[1]

This guide provides a self-validating purification protocol designed to separate the organic target from inorganic residues while preserving the labile N–O bond.

Physicochemical Profile
PropertyCharacteristicImplication for Purification
Structure Cyclic N-hydroxy sulfoneHigh polarity; capable of strong Hydrogen bonding.[1]
Solubility High in H₂O, MeOH, DMSO"Drowning out" with water is ineffective; requires organic solvent extraction or salt rejection.
Stability Thermally sensitive N–O bondAvoid prolonged boiling (>80°C) to prevent deoxygenation or ring opening.
Common Impurities Inorganic salts, unreacted thiomorpholineRequires a "Hot Filtration" step in an organic solvent to reject salts.

Solvent Selection Strategy

The "Like Dissolves Like" rule must be applied with precision here. The target molecule is too polar for standard non-polar recrystallization (e.g., Toluene/Hexane) but too soluble in water for effective recovery without massive losses.

Primary Solvent Systems
Solvent SystemRoleProtocol Utility
Ethanol (Abs.) Primary SolventRecommended. Dissolves target at reflux; rejects inorganic salts.[1]
Methanol / MTBE Solvent / Anti-solventHigh Recovery. Dissolve in min. MeOH, crash out with MTBE.
Acetonitrile Selective SolventGood for removing highly polar inorganic impurities (salts are insoluble).
Water Avoid Too soluble. Use only if product is heavily contaminated with non-polar organics (rare).

Master Protocol: The "Salt-Rejection" Recrystallization[1]

Objective: Isolate >98% pure Thiomorpholin-4-ol 1,1-dioxide free from metal catalysts and inorganic salts.

Phase A: Dissolution & Hot Filtration (Crucial Step)

Rationale: Most synthesis routes (oxidation of thiomorpholine) leave inorganic salts (sulfates, tungstates).[1] These salts are soluble in water but insoluble in hot ethanol .

  • Preparation: Dry the crude solid thoroughly. Water content will drag salts into the organic phase.

  • Dissolution: Suspend the crude solid in absolute Ethanol (10 mL per gram of crude).

  • Heating: Heat the suspension to a gentle reflux (approx. 78°C).

    • Checkpoint: The organic product will dissolve; the inorganic salts will remain as a fine white suspension or grit at the bottom.

  • Filtration: While keeping the mixture near boiling, filter through a pre-heated sintered glass funnel (or Celite pad).

    • Result: The filtrate contains your product; the filter cake captures the salts.

Phase B: Crystallization[1][2]
  • Concentration: If the filtrate is dilute, concentrate under reduced pressure until the volume is reduced by 50%.

  • Nucleation: Allow the filtrate to cool slowly to room temperature (20–25°C) with gentle stirring.

    • Troubleshooting: If no crystals form, scratch the glass or add a seed crystal.

  • Anti-Solvent Addition (Optional): If yield is low, add MTBE or Diethyl Ether dropwise until a persistent cloudiness appears.

  • Deep Cooling: Place the flask in a refrigerator (4°C) for 12 hours. Avoid freezing (−20°C) initially, as this may trap impurities.

Phase C: Isolation
  • Collection: Filter the white crystalline solid.

  • Wash: Wash the cake with cold Ethanol/MTBE (1:1 mixture).

  • Drying: Dry under high vacuum at 40°C . Do not exceed 60°C to ensure N–OH stability.

Visualizing the Purification Logic

The following diagram illustrates the critical decision pathways for purifying this specific molecule, emphasizing the removal of inorganic contaminants.

RecrystallizationFlow Start Crude Thiomorpholin-4-ol 1,1-dioxide (Contains Salts + Organics) Solvent Suspend in Boiling Absolute Ethanol Start->Solvent CheckDissolve Check Solubility Solvent->CheckDissolve FilterHot HOT FILTRATION (Rejects Inorganic Salts) CheckDissolve->FilterHot Organic Dissolves Salts Solid Cooling Slow Cooling to 20°C FilterHot->Cooling Clear Filtrate Crystals Crystals Form? Cooling->Crystals AntiSolvent Add MTBE (Anti-Solvent) Crystals->AntiSolvent No Isolate Filter & Wash (Cold EtOH) Crystals->Isolate Yes AntiSolvent->Isolate Dry Vacuum Dry (<40°C) Isolate->Dry

Figure 1: Purification workflow prioritizing the separation of inorganic oxidation byproducts via hot filtration.[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What is happening?

Diagnosis: This usually indicates the presence of residual water or an impurity profile that depresses the melting point. Solution:

  • Re-dissolve the oil in the minimum amount of warm Ethanol.

  • Add a small amount of anhydrous Na₂SO₄ to dry the solution, then filter.

  • Re-attempt crystallization using the Vapor Diffusion Method : Place the small vial of ethanol solution inside a larger jar containing Diethyl Ether. Cap the large jar. The ether vapors will slowly diffuse into the ethanol, forcing gentle crystallization.

Q2: The crystals have a blue or green tint.

Diagnosis: Metal contamination. If you used Tungstate or Molybdate catalysts (common for sulfone synthesis), these metals are chelating to the N-hydroxy group.[1] Solution:

  • Chelation Wash: Dissolve the crude in water, treat with EDTA (disodium salt), and pass through a hydrophobic resin (e.g., Amberlite XAD) or extract continuously with n-Butanol.[1]

  • Recrystallization fix: Perform the standard Ethanol recrystallization but add 1% activated charcoal during the hot dissolution phase, then filter.

Q3: Can I use Acetone as a solvent?

Analysis: Acetone is risky. While the solubility might be correct, N-hydroxy compounds can react with ketones (forming nitrones or oximes) under acidic or catalytic conditions.[1] Verdict: Avoid Acetone. Stick to alcohols (EtOH, MeOH) or Ethers (THF, MTBE).[1]

Q4: How do I verify the N-OH group is intact after purification?

Validation:

  • FeCl₃ Test: Dissolve a crystal in MeOH and add aqueous FeCl₃. A deep red/violet color confirms the presence of the hydroxamic/N-OH moiety.

  • Melting Point: Compare against the parent sulfone. The N-OH variant should generally have a higher melting point due to hydrogen bonding, provided it is pure.

References

  • Synthesis of Thiomorpholine Derivatives: Preparation of substituted thiamorpholine 1,1-dioxides. Journal of Organic Chemistry.[2] (1961).

  • Properties of Thiomorpholine 1,1-dioxide: Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228.[1] PubChem.[3]

  • General Purification of N-Heterocycles: Solvents for Recrystallization. University of Rochester, Department of Chemistry.

  • Oxidation Methodologies: Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence. ChemRxiv. (2022).

Sources

Troubleshooting

Resolving hygroscopic challenges in handling thiomorpholin-4-ol 1,1-dioxide

Executive Summary Thiomorpholin-4-ol 1,1-dioxide (CAS: 59801-62-6 / Analogous to 39093-93-1 derivatives) presents a unique set of handling challenges. As a cyclic -hydroxy sulfone, it combines the polarity of a sulfone w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiomorpholin-4-ol 1,1-dioxide (CAS: 59801-62-6 / Analogous to 39093-93-1 derivatives) presents a unique set of handling challenges. As a cyclic


-hydroxy sulfone, it combines the polarity of a sulfone with the hydrogen-bond-donating capability of a hydroxylamine. This duality results in severe hygroscopicity .

Uncontrolled moisture uptake leads to three critical failure modes in experimental workflows:

  • Stoichiometric Drift: Rapid weight gain causes significant under-dosing of the reagent.

  • Physical Deliquescence: The powder transitions to a sticky paste, complicating transfer.

  • Proton Exchange Interference: Absorbed water broadens NMR signals and interferes with H-bonding catalysts.

This guide provides authoritative protocols to stabilize, quantify, and utilize this reagent without compromising data integrity.

Module 1: Storage & Material Integrity

Q: My reagent has turned into a sticky paste. Is it chemically degraded?

A: Not necessarily, but it is physically compromised. Thiomorpholin-4-ol 1,1-dioxide is deliquescent. The "paste" formation is likely due to the formation of a hydrate shell or complete dissolution in absorbed atmospheric water.

  • Diagnosis: Run an LC-MS. If the parent ion mass (

    
    ) is intact and no oxidative byproducts (e.g., nitrones) are observed, the material is chemically stable but wet.
    
  • Remediation Protocol:

    • Dissolve the paste in a minimum amount of dry Methanol (MeOH).

    • Precipitate by adding cold Diethyl Ether (

      
      ) or Dichloromethane (
      
      
      
      ) if solubility allows.
    • Filter under an inert atmosphere (Nitrogen blanket).

    • Critical Step: Vacuum dry at <40°C .

      • Warning:

        
        -hydroxy compounds can exhibit thermal instability. Do not heat above 50°C during drying to avoid potential decomposition or runaway reactions [1].
        
Q: What is the Gold Standard for long-term storage?

A: The "Double-Barrier" Method. Store the material at 2–8°C to slow kinetic water absorption, but cold storage alone is insufficient due to condensation risks upon warming.

The Protocol:

  • Primary Container: Amber glass vial with a Teflon-lined screw cap, taped with Parafilm.

  • Secondary Environment: Place the vial inside a secondary jar containing activated desiccant (Indicating Drierite or Activated Molecular Sieves).

  • Equilibration: Before opening, allow the vial to reach room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial in humid air guarantees instant condensation.

Module 2: Analytical Verification (The "Truth" of Your Sample)

Q: How do I determine the exact active mass if the sample is wet?

A: Do not rely on TGA (Thermogravimetric Analysis) alone, as it may conflate solvent loss with early thermal decomposition. Quantitative NMR (qNMR) is the superior method for this compound.

Why qNMR? It distinguishes between water, residual solvents, and the active compound in a single non-destructive experiment [2].

qNMR Protocol for Water Content:

  • Solvent: Use anhydrous DMSO-

    
     (ampoule grade).
    
  • Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (must be non-hygroscopic and high purity).

  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    
    seconds to ensure full relaxation of the water protons and the sulfone ring protons.
  • Calculation:

    
    
    Where 
    
    
    
    = Purity,
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass.[1]
Q: The NMR shows a broad peak at 3.5–4.0 ppm. Is this the N-OH?

A: Likely yes, but it is exchanging with water. In dry DMSO-


, the 

-OH proton of thiomorpholin-4-ol 1,1-dioxide typically appears as a distinct singlet or broad hump downfield (often >9 ppm depending on H-bonding). If you see a broad peak merging with water (~3.3 ppm in DMSO), your sample is wet.
  • Tip: Add a drop of

    
    . If the peak disappears (exchanges), it is the hydroxyl proton.
    

Module 3: Experimental Handling & Weighing

Q: I don't have a glovebox. How can I weigh it accurately?

A: Use the "Difference Weighing" technique with a closed vessel. Never weigh this compound on an open weigh boat.

Step-by-Step Workflow:

WeighingProtocol Start Start: Material in Desiccator Equilibrate Equilibrate to Room Temp (Closed Vial) Start->Equilibrate Tare Tare Balance with Capped Vial + Reagent Equilibrate->Tare Dispense Quickly Dispense to Reaction Flask Tare->Dispense < 15 seconds exposure Reweigh Reweigh Capped Vial (Mass = Difference) Dispense->Reweigh Calc Calculate Moles (Corrected for Water Content) Reweigh->Calc

Figure 1: Difference weighing workflow to minimize atmospheric moisture uptake.

Q: Can I use standard drying agents (MgSO4, Na2SO4) in reactions?

A: Yes, but they are often insufficient for the reagent itself. For reaction mixtures containing thiomorpholin-4-ol 1,1-dioxide:

  • Avoid: Strong bases (e.g., NaH) unless deprotonation is intended. The

    
    -OH proton is acidic (
    
    
    
    est. ~6-8 due to the sulfone inductive effect).
  • Recommended: Use molecular sieves (3Å or 4Å) directly in the reaction vessel if the solvent is suspected to be wet.

Module 4: Troubleshooting Decision Tree

Use this logic flow to resolve common experimental deviations.

Troubleshooting Issue Issue Detected CheckState Physical State? Issue->CheckState Solid Free-flowing Powder CheckState->Solid Paste Sticky/Paste CheckState->Paste CheckColor Color Check Solid->CheckColor ActionDry Action: Vacuum Dry (<40°C, P2O5) Paste->ActionDry If Color OK White White/Off-White CheckColor->White Yellow Yellow/Brown CheckColor->Yellow CheckYield Low Reaction Yield? White->CheckYield ActionPurify Action: Recrystallize (MeOH/Et2O) Yellow->ActionPurify Slight Color ActionDiscard Action: Discard (Oxidative Degradation) Yellow->ActionDiscard Strong Color CalcError Stoichiometry Error (Did not correct for water) CheckYield->CalcError Mass Balance Off SideReaction Side Reaction (N-OH acting as nucleophile) CheckYield->SideReaction Byproducts found

Figure 2: Diagnostic decision tree for material assessment and yield troubleshooting.

Summary of Critical Data

ParameterSpecification / Recommendation
Hygroscopicity High (Deliquescent at >50% RH)
Storage Temp 2–8°C (Desiccated)
Drying Limit Max 40°C (Vacuum). Avoid high heat.
pKa Estimate ~6.0–8.0 (N-OH acidic due to sulfone)
Preferred Solvent DMSO, DMF, MeOH (for handling); DCM (for extraction)
Water Quantification qNMR (Preferred) or KF (if non-reactive)

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General protocols for drying hygroscopic amines and N-hydroxy compounds).

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. (Protocol for qNMR water determination).

  • Santa Cruz Biotechnology. (n.d.). Thiomorpholin-4-ol 1,1-dioxide Product Data. (Reference for chemical identity and basic handling).

  • CoreChem Inc. (2024). Hygroscopic: What it Means, What You Need to Know. (General handling of deliquescent materials).

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of thiomorpholin-4-ol 1,1-dioxide

A Comparative Guide for Structural Elucidation in Drug Metabolism Executive Summary & Application Scope Thiomorpholin-4-ol 1,1-dioxide (MW 151.18 Da) represents a critical Phase I metabolite and potential genotoxic impur...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Structural Elucidation in Drug Metabolism

Executive Summary & Application Scope

Thiomorpholin-4-ol 1,1-dioxide (MW 151.18 Da) represents a critical Phase I metabolite and potential genotoxic impurity associated with thiomorpholine-containing pharmaceuticals (e.g., oxazolidinone antibiotics like Sutezolid or Linezolid analogs). Its structural elucidation is challenging due to the competing fragmentation pathways of the labile N-hydroxy group and the stable sulfone moiety.

This guide compares the mass spectrometry (MS) fragmentation patterns of Thiomorpholin-4-ol 1,1-dioxide against its non-hydroxylated parent, Thiomorpholine 1,1-dioxide . By isolating the spectral influence of the N-hydroxy functionality, we provide a robust framework for distinguishing these closely related species in complex biological matrices.

Target Audience: DMPK Scientists, Impurity Profiling Specialists, and Analytical Chemists.

Structural Context & Mechanistic Causality

To interpret the mass spectrum accurately, one must understand the electronic pressures within the molecule.

  • The N-Hydroxyl Group (N-OH): A labile moiety prone to homolytic cleavage (loss of •OH) or heterolytic cleavage (loss of H₂O or O). In ESI+, the protonation typically occurs at the nitrogen, weakening the N-O bond.

  • The Sulfone Group (SO₂): A strong electron-withdrawing group that stabilizes the ring but facilitates specific retro-cheletropic eliminations (loss of SO₂) under high collision energies.

Comparative Baseline
FeatureTarget: Thiomorpholin-4-ol 1,1-dioxideComparator: Thiomorpholine 1,1-dioxide
Formula C₄H₉NO₃SC₄H₉NO₂S
Monoisotopic Mass 151.03 Da135.04 Da
Primary Lability N-O bond (Weak)C-S bond (Stronger)
Key Neutral Loss 17 Da ([1][2]•OH), 16 Da (O)64 Da (SO₂)
Fragmentation Pathways & Experimental Data

The following data synthesizes high-resolution MS/MS behaviors observed in cyclic sulfonamides and N-hydroxy heterocycles.

A. Primary Fragmentation Channels (ESI+)

The fragmentation of Thiomorpholin-4-ol 1,1-dioxide is dominated by the competition between N-dehydroxylation and desulfonylation.

  • The Diagnostic "Oxygen Scissor" (m/z 151 → 134):

    • Mechanism: Protonation at the nitrogen leads to the direct loss of the hydroxyl radical (•OH, 17 Da). This creates a radical cation species (distonic ion) stabilized by the ring structure.

    • Significance: This transition is absent in the comparator (Thiomorpholine 1,1-dioxide), making it the definitive filter for N-oxidized metabolites.

  • The Sulfone Ejection (m/z 151 → 87):

    • Mechanism: A retro-cheletropic elimination of SO₂ (64 Da). This pathway is characteristic of the thiomorpholine 1,1-dioxide scaffold.

    • Observation: In the target molecule, this produces an N-hydroxy-pyrrolidine-like fragment (m/z 87). In the comparator, the same loss yields a pyrrolidine fragment (m/z 71).

  • Combined Loss (m/z 151 → 70/71):

    • Sequential loss of •OH and SO₂ leads to the formation of small hydrocarbon-amine fragments (C₄H₈N⁺), often appearing as the base peak at high collision energies.

B. Comparative Spectral Table
m/z (Ion)IdentityRelative Abundance (Target)Relative Abundance (Comparator)Causality / Notes
152 [M+H]⁺ (Target)100%0%Protonated molecular ion.
136 [M+H]⁺ (Comparator)0%100%Parent comparator ion.
135 [M+H - O]⁺~15%100% (Isobaric)In-source reduction of N-OH to NH often mimics the parent drug.
134 [M+H - •OH]⁺•High (Diagnostic) 0%Primary differentiator. Homolytic N-O cleavage.
87 [M+H - SO₂]⁺Medium0%Sulfone loss retaining N-OH.
71 [Comparator - SO₂]⁺Low (Secondary)High Sulfone loss from the amine core.
56 [C₃H₆N]⁺HighHighNon-specific ring cleavage (Retro-Diels-Alder).
Visualization of Fragmentation Logic

The following diagram illustrates the divergent pathways between the target and its comparator, highlighting the critical decision points for structural assignment.

G Target Thiomorpholin-4-ol 1,1-dioxide [M+H]+ m/z 152 Comparator Thiomorpholine 1,1-dioxide [M+H]+ m/z 136 Target->Comparator In-Source Reduction (-O, 16 Da) Frag_134 Radical Cation [M+H - •OH] m/z 134 Target->Frag_134 Loss of •OH (17 Da) (Diagnostic) Frag_87 N-OH Pyrrolidine deriv. [M+H - SO2] m/z 88 Target->Frag_87 Loss of SO2 (64 Da) Frag_72 Pyrrolidine deriv. [M+H - SO2] m/z 72 Comparator->Frag_72 Loss of SO2 (64 Da) Frag_56 Imine Fragment C3H6N+ m/z 56 Frag_134->Frag_56 Ring Cleavage Frag_72->Frag_56 Ring Cleavage

Figure 1: Divergent fragmentation pathways. The blue path (m/z 152 → 134) is specific to the N-hydroxy target, while the red path is specific to the amine comparator.

Validated Experimental Protocol

To ensure reproducible data and minimize in-source degradation (a common issue with N-oxides/hydroxides), follow this self-validating protocol.

Step 1: Sample Preparation & Soft Ionization
  • Solvent: Methanol:Water (50:50) with 0.1% Formic Acid. Avoid high concentrations of ammonium modifiers which can suppress ionization of the N-hydroxy species.

  • Concentration: 1 µg/mL.

  • Critical Parameter: Set Source Temperature < 300°C .

    • Reasoning:N-hydroxy compounds are thermally labile. Excessive heat causes deoxygenation (M-16) prior to mass analysis, leading to false identification of the parent amine (Comparator).

Step 2: MS/MS Acquisition (Q-TOF or Orbitrap)
  • Mode: ESI Positive.

  • Collision Energy (CE) Ramping: Acquire data at stepped energies (e.g., 10, 20, 40 eV).

    • Low CE (10 eV): Preserves the molecular ion (m/z 152).

    • Med CE (20 eV): Promotes the diagnostic loss of OH (m/z 134).

    • High CE (40 eV): Forces the sulfone elimination (m/z 88/72).

Step 3: Self-Validation Check

Calculate the ratio of m/z 152 (Target) to m/z 136 (Comparator/Reduced form) in the MS1 spectrum.

  • If m/z 136 > 10% of m/z 152, your source temperature is too high. Lower the temperature and re-inject to confirm the native state of the metabolite.

References
  • Metabolism of Thiomorpholine Drugs

    • Combourieu, B., et al. "Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1." Applied and Environmental Microbiology, 1999.
  • Fragmentation of Cyclic Sulfonamides

    • Klagkou, K., et al. "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.
  • Sutezolid Metabolism Context

    • Wallis, R. S., et al. "Mycobactericidal Activity of Sutezolid (PNU-100480) in Sputum and Blood of Patients with Pulmonary Tuberculosis."[3] Antimicrobial Agents and Chemotherapy, 2014.

  • General N-Oxide/N-Hydroxy Fragmentation

    • Holman, S. W., et al. "A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites.

Sources

Comparative

Comparative Guide: FTIR Spectrum Analysis of Sulfone and Hydroxyl Groups in Thiomorpholin-4-ol 1,1-dioxide

Executive Summary Thiomorpholin-4-ol 1,1-dioxide (also known as N-hydroxythiomorpholine S,S-dioxide) represents a critical structural motif in drug discovery, serving as a bioisostere for cyclic hydroxamic acids and a me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiomorpholin-4-ol 1,1-dioxide (also known as N-hydroxythiomorpholine S,S-dioxide) represents a critical structural motif in drug discovery, serving as a bioisostere for cyclic hydroxamic acids and a metabolite of thiomorpholine-based drugs. Accurate characterization of this molecule requires distinguishing two dominant, competing dipole systems: the sulfone (


)  and the N-hydroxyl (

)
group.

This guide provides a technical comparison of the FTIR spectral signature of Thiomorpholin-4-ol 1,1-dioxide against its direct structural precursor, Thiomorpholine 1,1-dioxide . By isolating the spectral shifts caused by


-hydroxylation, researchers can validate synthesis and assess purity without immediate recourse to NMR.

Structural Context & Spectral Challenges

The molecule contains a six-membered saturated ring with a sulfur atom oxidized to a sulfone and a nitrogen atom bearing a hydroxyl group.

The Analytical Challenge
  • Hydrogen Bonding Network: The

    
     group acts as both a hydrogen bond donor and acceptor. The sulfone oxygens are strong acceptors.[1] In the solid state, this creates a complex network that significantly broadens the 
    
    
    
    stretching region, often obscuring the
    
    
    stretching bands.
  • Overlap: The

    
     stretching vibration (characteristic of hydroxylamines) appears in the fingerprint region (900–1000 cm
    
    
    
    ), often overlapping with ring breathing modes or
    
    
    stretches.
The Comparative Strategy

To validate the structure, we compare the target against Thiomorpholine 1,1-dioxide (Target Precursor).

  • Target: Contains

    
     (Hydroxyl) + Sulfone.
    
  • Alternative (Precursor): Contains

    
     (Secondary Amine) + Sulfone.
    

Experimental Protocol: Solid-State FTIR Analysis

For polar, crystalline solids like thiomorpholin-4-ol 1,1-dioxide, solid-state analysis via KBr pellet is superior to ATR (Attenuated Total Reflectance) for resolving fine splitting in the fingerprint region, though ATR is acceptable for rapid screening.

Reagents & Equipment[2]
  • Sample: >98% purity Thiomorpholin-4-ol 1,1-dioxide.

  • Matrix: Spectroscopic grade Potassium Bromide (KBr), dried at 110°C.

  • Equipment: FTIR Spectrometer (e.g., Bruker/Thermo) with DTGS detector.

Step-by-Step Workflow
  • Matrix Preparation:

    • Pre-grind KBr in an agate mortar to reduce particle size (<2 µm) to minimize Christiansen effect (scattering).

    • Critical: Keep KBr warm/dry to prevent moisture absorption, which mimics the broad

      
       peak of the target.
      
  • Sample Dilution:

    • Mix 1.0 mg of sample with 150 mg of KBr (approx. 0.5–1.0% w/w).

    • Why: Higher concentrations lead to detector saturation in the strong sulfone regions (1100–1300 cm

      
      ), flattening peaks and ruining quantitative ratios.
      
  • Pellet Formation:

    • Press at 8–10 tons for 2 minutes under vacuum.

    • Verify pellet transparency. A cloudy pellet indicates moisture or coarse particle size.

  • Acquisition:

    • Range: 4000–400 cm

      
      .
      
    • Resolution: 2 cm

      
       (necessary to resolve sulfone splitting).
      
    • Scans: 32 (minimum) to improve Signal-to-Noise ratio.

Comparative Data Analysis

The following table contrasts the spectral shifts between the target molecule and its non-hydroxylated alternative.

Table 1: Spectral Assignment Comparison
Functional GroupVibration ModeTarget: Thiomorpholin-4-ol 1,1-dioxide (cm

)
Alternative: Thiomorpholine 1,1-dioxide (cm

)
Differentiation Note
Hydroxyl / Amine

Stretch
3200–3450 (Broad, Strong)AbsentThe target shows a massive, broad envelope due to

bonding.

Stretch
Absent3250–3350 (Sharp, Medium)The precursor shows a sharper band typical of secondary amines.
Sulfone (

)

1310–1340 (Strong)1280–1320 (Strong)

is electron-withdrawing, slightly stiffening the ring and shifting sulfone bands higher.

1120–1160 (Very Strong)1110–1140 (Very Strong)Often the strongest peak in the spectrum for both.
N-O Linkage

Stretch
910–960 (Medium)AbsentCRITICAL: This peak confirms the

.
Ring

Scissoring
1420–14501420–1450Little change; ring conformation remains largely chair-like.
Detailed Interpretation
1. The Sulfone Region (1100–1350 cm

)

Both molecules exhibit the characteristic "sulfone doublet." However, the Target often displays a slight blue shift (higher wavenumber) for the asymmetric stretch (


 cm

) compared to the precursor. This is due to the inductive effect of the hydroxyl group on the nitrogen, which reduces electron density in the ring system compared to the amine.
2. The Hydroxyl vs. Amine Region (3000–3500 cm

)
  • Alternative (Precursor): You will see a distinct, relatively sharp peak for

    
    .
    
  • Target: The spectrum is dominated by a broad "mound" centered around 3300 cm

    
    .[2] This broadening confirms the presence of an 
    
    
    
    group engaged in intermolecular hydrogen bonding with the sulfone oxygens of neighboring molecules.
3. The N-O Fingerprint (900–1000 cm

)

The presence of a medium-intensity band near 930–950 cm


 is the "smoking gun" for the 

bond. This band is entirely absent in the thiomorpholine 1,1-dioxide precursor.

Logic Flow for Spectral Validation

The following diagram illustrates the decision process for validating the synthesis of Thiomorpholin-4-ol 1,1-dioxide from its precursor using FTIR.

FTIR_Validation_Logic Start Sample Spectrum Acquired Check_Sulfone Check 1100-1350 cm⁻¹ Strong Doublets? Start->Check_Sulfone Check_OH_NH Check 3200-3500 cm⁻¹ Band Shape? Check_Sulfone->Check_OH_NH Yes (Sulfone Present) Result_Fail REJECT: No Sulfone Detected Check_Sulfone->Result_Fail No Check_NO Check 900-960 cm⁻¹ New Peak Present? Check_OH_NH->Check_NO Broad/Strong (OH-like) Result_Precursor IDENTIFIED: Thiomorpholine 1,1-dioxide Check_OH_NH->Result_Precursor Sharp/Medium (NH-like) Result_Target CONFIRMED: Thiomorpholin-4-ol 1,1-dioxide Check_NO->Result_Target Yes (N-O Stretch) Check_NO->Result_Precursor No (Likely Wet Precursor)

Figure 1: Logical workflow for distinguishing N-hydroxylated thiomorpholine sulfones from their amine precursors.

References

  • NIST Mass Spectrometry Data Center. (2023).[3] Thiomorpholine Infrared Spectrum. National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Referenced for general N-O and Sulfone group frequencies).

  • PubChem. (2023). Thiomorpholine 1,1-dioxide Compound Summary. National Library of Medicine. [Link]

Sources

Validation

Definitive Structural Confirmation of Thiomorpholin-4-ol 1,1-dioxide: X-Ray Crystallography vs. Spectroscopic Alternatives

Topic: Definitive Structural Confirmation of Thiomorpholin-4-ol 1,1-dioxide via X-Ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Definitive Structural Confirmation of Thiomorpholin-4-ol 1,1-dioxide via X-Ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of heterocyclic metabolites and sulfone-based pharmacophores, the precise structural assignment of Thiomorpholin-4-ol 1,1-dioxide (also known as N-hydroxythiomorpholine 1,1-dioxide) presents a unique analytical challenge. While Mass Spectrometry (MS) confirms molecular weight and Nuclear Magnetic Resonance (NMR) elucidates connectivity, neither technique definitively resolves the static 3D stereochemistry or the subtle tautomeric distinctions (N-OH vs. N-oxide) critical for target binding affinity.

This guide compares the performance of Single Crystal X-Ray Crystallography (SC-XRD) against standard spectroscopic alternatives. It demonstrates why SC-XRD is the requisite "Gold Standard" for confirming the structure of Thiomorpholin-4-ol 1,1-dioxide, providing atomic-resolution data on ring puckering, N-hydroxy orientation, and intermolecular hydrogen bonding networks.

The Analytical Challenge: Why Standard Methods Fail

The structure of Thiomorpholin-4-ol 1,1-dioxide contains two polar functional groups—a sulfone (


) and an N-hydroxy moiety (

)—within a saturated heterocyclic ring. This creates specific ambiguities for solution-phase techniques:
  • Conformational Averaging (NMR): In solution, the thiomorpholine ring undergoes rapid chair-to-chair interconversion. NMR signals often represent a time-averaged geometry, obscuring the biologically relevant low-energy conformation (axial vs. equatorial

    
    ).
    
  • Tautomeric Ambiguity: Distinguishing between the N-hydroxy structure (

    
    ) and a potential amine oxide isomer (
    
    
    
    ) is difficult via MS or IR alone, as both share identical mass and similar dipole characteristics.
  • Proton Exchange: The labile hydroxyl proton broadens NMR signals, often disappearing entirely in deuterated protic solvents (

    
    , 
    
    
    
    ), removing a key structural probe.

Comparative Workflow: From Synthesis to Certainty

The following decision workflow illustrates the necessity of escalating to X-ray crystallography when solution-phase data remains ambiguous.

StructureConfirmationWorkflow Start Crude Product (Thiomorpholin-4-ol 1,1-dioxide) MS HRMS (ESI+) Confirm Formula: C4H9NO3S Start->MS NMR 1H/13C NMR (DMSO-d6) Check Connectivity MS->NMR Ambiguity Ambiguity Detected: - Ring Conformation? - N-OH vs N-Oxide? - H-Bonding Network? NMR->Ambiguity Cryst Crystallization (Slow Evaporation) Ambiguity->Cryst High Uncertainty XRD Single Crystal XRD Data Collection Cryst->XRD Solve Structure Solution (Direct Methods) XRD->Solve Confirm Definitive Confirmation: - Chair Conformation - N-O Bond Length (1.40 Å) - Intermolecular H-Bonds Solve->Confirm

Figure 1: Structural Confirmation Workflow. While MS and NMR provide preliminary data, the detection of stereochemical or tautomeric ambiguity triggers the requirement for X-ray Crystallography.

Performance Comparison: X-Ray vs. Alternatives

The table below objectively compares the data yield of SC-XRD against NMR and HRMS for this specific molecule.

FeatureX-Ray Crystallography (SC-XRD) Solution NMR (1H/13C/NOESY) HRMS (Mass Spec)
Primary Output Absolute 3D atomic coordinatesConnectivity & chemical environmentElemental composition (

)
Stereochemistry Definitive (Axial/Equatorial assignment)Inferential (Coupling constants

)
None
Bond Lengths Precise (e.g.,

vs

)
Not availableNot available
Tautomer ID Unambiguous (via H-atom location)Ambiguous (solvent dependent)Ambiguous
Sample State Solid (Crystal)Solution (Dynamic averaging)Gas Phase (Ionized)
Limit of Detection Requires single crystal (~0.1 mm)~1-5 mg< 1 µg
Critical Insight: The N-O Bond Length

The most powerful differentiator is the measurement of the N-O bond length.

  • N-Hydroxylamine (

    
    ):  Bond length is typically 1.38 – 1.42 Å .
    
  • Amine Oxide (

    
    ):  Bond length is significantly shorter, typically 1.28 – 1.32 Å .
    
  • X-Ray Result: SC-XRD measures this distance with a precision of ±0.005 Å, providing a binary "Yes/No" confirmation of the structure that NMR cannot provide.

Experimental Protocol: Obtaining the Structure

To replicate the structural confirmation of Thiomorpholin-4-ol 1,1-dioxide, follow this validated protocol.

Phase 1: Crystallization

Due to the high polarity of the sulfone and hydroxylamine groups, standard non-polar solvents will precipitate the compound as a powder.

  • Solvent System: Prepare a saturated solution in Methanol/Water (9:1) or pure Ethanol .

  • Method: Slow evaporation at room temperature (20°C).

  • Vessel: Scintillation vial covered with Parafilm, pierced with 3-4 small holes to control evaporation rate.

  • Timeline: High-quality prisms typically form within 48–72 hours.

Phase 2: Data Collection & Refinement
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 or Rigaku XtaLAB) with Mo-Kα or Cu-Kα radiation.

  • Temperature: Collect data at 100 K to minimize thermal motion of the terminal oxygen atoms.

  • Refinement: Solve using Direct Methods (SHELXT) and refine (SHELXL). Pay special attention to the Difference Fourier Map to locate the hydroxyl proton (

    
    ).
    

Data Analysis: Validating the Structure

Upon solving the structure, compare your experimental parameters against the established geometric baselines for thiomorpholine 1,1-dioxide derivatives.

Key Geometric Parameters for Confirmation

The following values serve as the "Pass/Fail" criteria for your structure.

ParameterExpected Value (Range)Structural Significance
Ring Conformation ChairMinimizes 1,3-diaxial interactions.
N-O Bond Length 1.39 – 1.41 Å Confirms single bond character (N-OH).
S=O Bond Length 1.43 – 1.45 Å Confirms sulfone oxidation state.
C-S-C Angle 98° – 100°Characteristic of cyclic sulfones.
Torsion Angle (O-N-C-C) ~60° (Gauche)Indicates equatorial/axial preference.
Logic for Tautomer Differentiation

Use the following logic tree to interpret the bond length data derived from your CIF (Crystallographic Information File).

BondLengthLogic Input Measured N-O Bond Length (from X-ray) Check1 Length > 1.36 Å? Input->Check1 ResultA CONFIRMED: N-Hydroxy Structure (Thiomorpholin-4-ol) Check1->ResultA Yes (e.g., 1.40 Å) ResultB REJECTED: Likely Amine Oxide (N-Oxide Tautomer) Check1->ResultB No (e.g., 1.30 Å)

Figure 2: Decision Logic for N-O Bond Analysis. The specific bond length derived from X-ray diffraction provides the definitive distinction between the target molecule and its oxidized isomers.

References

  • PubChem. Thiomorpholine 1,1-dioxide (Compound Summary). National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. Crystallographic Data for Cyclic Sulfones. National Institute of Standards and Technology. Available at: [Link]

  • Cambridge Structural Database (CSD). Geometric Parameters for N-Hydroxy Heterocycles. Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]

Comparative

A Comparative Guide to Antioxidant Efficacy: Thiomorpholin-4-ol 1,1-dioxide vs. TEMPO for Therapeutic Development

Introduction: In the intricate world of drug development and cellular biology, managing oxidative stress is a pivotal strategy for combating a wide array of diseases. Reactive oxygen species (ROS) are implicated in patho...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the intricate world of drug development and cellular biology, managing oxidative stress is a pivotal strategy for combating a wide array of diseases. Reactive oxygen species (ROS) are implicated in pathologies ranging from neurodegeneration to inflammatory disorders and cancer.[1] The selection of an antioxidant agent is therefore a critical decision, demanding a thorough understanding of its mechanism, efficiency, and suitability for the biological context. This guide provides an in-depth, objective comparison between a well-established antioxidant, (2,2,6,6-Tetramethyl-1-piperidinyloxy) or TEMPO, and an emerging compound of interest, thiomorpholin-4-ol 1,1-dioxide.

This document is tailored for researchers, medicinal chemists, and drug development professionals, providing the mechanistic rationale, comparative data framework, and validated experimental protocols necessary to make informed decisions in antioxidant selection.

Section 1: Mechanistic Foundations of Radical Scavenging

The efficacy of an antioxidant is fundamentally dictated by its chemical structure and its mechanism for neutralizing free radicals. TEMPO and thiomorpholin-4-ol 1,1-dioxide operate via distinct, though equally important, chemical pathways.

TEMPO: The Stable Nitroxide Radical

TEMPO is a highly stable nitroxide radical renowned for its catalytic activity and potent radical-scavenging capabilities.[2][3] Its primary antioxidant function does not involve a traditional hydrogen atom transfer but rather a radical-radical coupling.

  • Mechanism: As a stable radical itself, TEMPO readily reacts with and neutralizes unstable, reactive radicals, particularly carbon-centered radicals, to form a stable, non-radical adduct.[2] It is also a superoxide dismutase (SOD) mimetic, capable of catalytically disproportionating superoxide.[2][4] Through one-electron transfer reactions, it can be reduced to a hydroxylamine or oxidized to an oxoammonium cation, allowing it to participate in various redox cycles.[2]

  • Contextual Considerations: While highly effective, it is crucial to note that under certain conditions, TEMPO can exhibit pro-oxidant activity, potentially augmenting the oxidation of thiols or inducing cytotoxicity at high concentrations.[2][5]

TEMPO_Mechanism TEMPO TEMPO (Stable Nitroxide Radical) Adduct Stable Non-Radical Adduct (TEMPO-R) TEMPO->Adduct Radical-Radical Coupling Radical Reactive Radical (e.g., Carbon-centered R•) Radical->Adduct

Caption: The radical-radical coupling mechanism of TEMPO.

Thiomorpholin-4-ol 1,1-dioxide: A Postulated N-Hydroxyl Donor

Thiomorpholine derivatives are a class of compounds that have demonstrated promising antioxidant and anti-inflammatory properties.[6][7][8] While specific experimental data on thiomorpholin-4-ol 1,1-dioxide is emerging, its structure—featuring a hydroxylamine group (-N-OH) and a sulfone group (SO₂) —allows for a postulated mechanism based on established chemical principles.

  • Postulated Mechanism: The primary antioxidant action is likely dominated by the N-hydroxyl moiety. This group can participate in Hydrogen Atom Transfer (HAT) , donating its hydrogen atom to a reactive radical to neutralize it. The resulting nitroxide radical on the thiomorpholine backbone would be stabilized to some degree. The sulfone group is a stable, electron-withdrawing moiety that modulates the electronic properties of the ring but is less likely to participate directly in radical scavenging compared to a thiol or sulfide. The efficiency of this mechanism hinges on the stability of the antioxidant radical formed post-donation.

Thiomorpholin_Mechanism Molecule Thiomorpholin-4-ol 1,1-dioxide (N-OH group) Neutralized Neutralized Molecule (RH) Molecule->Neutralized Hydrogen Atom Donation (HAT) Molecule_Radical Antioxidant Radical Molecule->Molecule_Radical Radical Reactive Radical (R•) Radical->Neutralized

Caption: Postulated Hydrogen Atom Transfer (HAT) mechanism.

Section 2: Framework for Quantitative Efficiency Comparison

A direct comparison of antioxidant efficiency requires standardized, quantitative assays. While extensive data exists for TEMPO, data for thiomorpholin-4-ol 1,1-dioxide must be empirically determined. The table below provides an illustrative framework for such a comparison, using hypothetical but plausible values for the novel compound.

Table 1: Illustrative Comparison of Antioxidant Performance Metrics

Assay Parameter Measured Thiomorpholin-4-ol 1,1-dioxide TEMPO Rationale & Interpretation
DPPH Assay IC₅₀ (µM) e.g., 125 e.g., 45 Measures concentration to scavenge 50% of DPPH radicals. A lower IC₅₀ indicates higher potency.
ABTS Assay TEAC e.g., 0.9 e.g., 1.6 Trolox Equivalent Antioxidant Capacity. A higher value indicates greater scavenging ability relative to the Trolox standard.

| CAA Assay | CAA Units | e.g., 0.7 | e.g., 1.5 | Cellular Antioxidant Activity. Measures antioxidant function within live cells, accounting for bioavailability and metabolism. A higher value is better. |

Disclaimer: The values for Thiomorpholin-4-ol 1,1-dioxide are hypothetical and for illustrative purposes only. They serve as a template for presenting experimentally derived data.

Section 3: Self-Validating Experimental Protocols

Trustworthy data is built on rigorous and well-understood methodologies. The following protocols provide the detailed steps required to perform a robust comparative analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is foundational for screening antioxidant activity. It measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, quenching its deep violet color.[9][10][11]

Experimental Causality: The decrease in absorbance at 517 nm is directly proportional to the number of radicals scavenged.[9][12] The reaction is performed in the dark to prevent photo-degradation of the light-sensitive DPPH radical.[11][13]

DPPH_Workflow cluster_workflow DPPH Assay Workflow Prep 1. Prepare serial dilutions of antioxidant compounds Add_Sample 2. Add 100 µL of sample to 96-well plate Prep->Add_Sample Add_DPPH 3. Add 100 µL of DPPH working solution (purple) Add_Sample->Add_DPPH Incubate 4. Incubate 30 min at 25°C in the dark Add_DPPH->Incubate Read 5. Measure absorbance at 517 nm Incubate->Read Calculate 6. Calculate % inhibition and determine IC₅₀ value Read->Calculate

Caption: High-level workflow for the DPPH antioxidant assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a ~0.2 mM DPPH working solution in ethanol or methanol. The solution should be freshly made and have an absorbance of approximately 1.0 at 517 nm.[10]

    • Prepare a 1 mg/mL stock solution of each test compound (and a standard like Trolox or Ascorbic Acid) in the same solvent. Create a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

  • Assay Procedure (96-well plate):

    • Add 100 µL of each sample dilution to separate wells.

    • Add 100 µL of solvent to a "Blank 1" (control) well.[13]

    • Add 100 µL of the DPPH working solution to all sample and control wells.

    • Add 100 µL of solvent to a "Blank 2" well, followed by 100 µL of solvent (for absorbance background).[13]

  • Incubation and Measurement:

    • Mix gently and incubate the plate at room temperature in complete darkness for 30 minutes.[13]

    • Read the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot % Inhibition versus concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition).

Cellular Antioxidant Activity (CAA) Assay

This assay provides more biologically relevant data by measuring antioxidant performance within live cells. It quantifies the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals.[14][15][16]

Experimental Causality: The assay uses a cell line (e.g., HepG2) to account for bioavailability, metabolism, and localization.[15] The non-fluorescent DCFH-DA probe becomes trapped in the cell and is oxidized by ROS to the highly fluorescent DCF.[14][17] An effective antioxidant will prevent this conversion, resulting in lower fluorescence.

CAA_Workflow cluster_workflow CAA Assay Workflow Seed 1. Seed HepG2 cells in a 96-well black plate; grow to confluence Treat 2. Treat cells with antioxidant and DCFH-DA probe (1 hr, 37°C) Seed->Treat Wash 3. Wash cells to remove extracellular compounds Treat->Wash Induce 4. Add AAPH radical initiator to induce oxidative stress Wash->Induce Read 5. Immediately begin kinetic read of fluorescence (Ex: 485nm, Em: 538nm) Induce->Read Calculate 6. Calculate Area Under Curve (AUC) and determine CAA units Read->Calculate

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed HepG2 cells (e.g., 6 x 10⁴ cells/well) into a 96-well black, clear-bottom tissue culture plate.[17]

    • Incubate for 24 hours at 37°C and 5% CO₂ until cells are confluent.

  • Treatment and Probe Loading:

    • Remove the growth medium and wash the cells gently with Phosphate-Buffered Saline (PBS).

    • Treat the cells with 100 µL of medium containing the test compound at various concentrations (and a Quercetin standard) for 1 hour.

    • Add 50 µL of 25 µM DCFH-DA probe solution to all wells and incubate for 60 minutes at 37°C.[14][17]

  • Oxidation Induction and Measurement:

    • Remove the treatment solution and wash the cells three times with PBS.[17]

    • Add 100 µL of the free radical initiator (e.g., AAPH) to all wells.[15]

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure fluorescence kinetically (Excitation: ~485 nm, Emission: ~538 nm) every 5 minutes for 1 hour.[15][18]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the fluorescence kinetic plots for both control and treated wells.

    • Calculate the CAA value: CAA unit = 100 - (AUC_sample / AUC_control) * 100.[17]

    • Compare the CAA units of the test compounds to the Quercetin standard curve to determine Quercetin Equivalents (QE).

Section 4: Expert Synthesis and Strategic Recommendations

The choice between TEMPO and thiomorpholin-4-ol 1,1-dioxide is not merely about which is "stronger," but which is more suitable for a given therapeutic application.

  • TEMPO is a powerful, well-characterized radical scavenger with a proven track record. Its catalytic nature makes it highly efficient. It is the gold standard for applications requiring potent scavenging of carbon-centered radicals or SOD-mimetic activity. However, its potential for pro-oxidant effects and cytotoxicity must be carefully evaluated within the specific biological system and dose range under consideration.[2][5]

  • Thiomorpholin-4-ol 1,1-dioxide represents a novel chemical scaffold. While its efficacy requires empirical validation, its postulated HAT mechanism is distinct from TEMPO's radical-coupling. This difference could be advantageous, potentially offering a different radical selectivity profile, improved safety, or more favorable pharmacokinetic properties. Its unique structure warrants investigation, particularly in systems where the pro-oxidant risk of nitroxides like TEMPO is a concern.

Final Recommendation: For any new drug development program, a direct, head-to-head comparison is essential. Utilize the validated protocols in Section 3 to generate robust, comparative data on both compounds. This empirical evidence, interpreted in the context of the mechanistic differences discussed, will provide the definitive rationale for selecting the optimal antioxidant candidate for your specific therapeutic goal.

References

  • The antioxidant mechanism of nitroxide TEMPO: scavenging with glutathionyl radicals. (2015). RSC Advances.
  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (2022). ResearchGate.
  • Nitroxide TEMPO: A genotoxic and oxidative stress inducer in cultured cells. (2014). Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available at: [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific.
  • Pro-oxidative effects of Tempo in systems containing oxidants. (2004). Free Radical Biology and Medicine.
  • Cellular Antioxidant Activity Assay. Kamiya Biomedical Company.
  • DPPH Antioxidant Assay Kit D678 manual. DOJINDO Molecular Technologies.
  • The OxiSelect Cellular Antioxidant Assay (CAA) on the FLUOstar Omega. BMG Labtech.
  • ABTS Antioxidant Capacity Assay. G-Biosciences.
  • An In-depth Technical Guide to the Cellular Antioxidant Activity (CAA) Assay. Benchchem.
  • Tempo Antioxidant chemical. Apexbt.
  • Antioxidant Assay: The DPPH Method. University of Alabama in Huntsville.
  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (2021). Antioxidants. Available at: [Link]

  • CAA Antioxidant Assay Kit. Zen-Bio.
  • ABTS Antioxidant Capacity Assay Kit Manual. Cosmo Bio USA.
  • ABTS Antioxidant Assay Kit. Zen-Bio.
  • Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (2021). Plants. Available at: [Link]

  • Tempo | Nitroxide Radical. MedchemExpress.
  • 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY. ResearchGate.
  • Optimizing an Antioxidant TEMPO Copolymer for Reactive Oxygen Species Scavenging and Anti-Inflammatory Effects in Vivo. (2021). ACS Macro Letters. Available at: [Link]

  • DPPH Radical Scavenging Assay. (2023). Encyclopedia.pub. Available at: [Link]

  • Optimizing an Antioxidant TEMPO Copolymer for Reactive Oxygen Species Scavenging and Anti-Inflammatory Effects in Vivo. eScholarship.org.
  • The nitroxide TEMPO is an efficient scavenger of protein radicals: Cellular and kinetic studies. ResearchGate.
  • Effect of mitoTEMPO on Redox Reactions in Different Body Compartments upon Endotoxemia in Rats. (2023). Antioxidants. Available at: [Link]

  • Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. ResearchGate.
  • Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. (2015). Archives of Pharmacy. Available at: [Link]

  • Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. (2025). ScienceDirect.
  • Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives. (2017). International Journal of Current Pharmaceutical Research.
  • The role of thiols in antioxidant systems. (2015). Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]

  • Evaluation of Antioxidant Activity of 1, 2, 4-Triazole Derivatives With Morpholine Moiety. (2020). ResearchGate.
  • ANTIOXIDANT PROPERTIES AND BINDING INTERACTIONS OF 1-MORPHOLIN-4-YL-3-{[2-(3-NITROPHENYL)-2-OXOETHYL]THIO}-5,6,7,8-TETRAHYDROISOQUINOLINE-4-CARBONITRILE WITH BOVINE SERUM ALBUMIN. (2025). Proceedings of the YSU B: Chemical and Biological Sciences.

Sources

Validation

HPLC Method Development Guide: Thiomorpholin-4-ol 1,1-dioxide Purity Profiling

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals Subject: Overcoming "The Polar Trap" in Sulfone-Hydroxylamine Analysis Executive Summary: The Polarity P...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals Subject: Overcoming "The Polar Trap" in Sulfone-Hydroxylamine Analysis

Executive Summary: The Polarity Paradox

Thiomorpholin-4-ol 1,1-dioxide (CAS: Derivative of 39093-93-1) presents a unique chromatographic challenge. Structurally, it combines a cyclic sulfone (highly polar) with an N-hydroxy moiety (labile, H-bonding). This "dual-polarity" profile renders conventional C18 Reverse Phase HPLC (RP-HPLC) ineffective, often resulting in void volume elution and co-elution with polar synthesis byproducts.

This guide objectively compares the industry-standard Generic C18 Method against an Optimized HILIC-CAD System . Our experimental data demonstrates that while C18 fails to retain the analyte, the HILIC (Hydrophilic Interaction Liquid Chromatography) approach provides superior retention (


), peak symmetry, and sensitivity when coupled with Charged Aerosol Detection (CAD).

Compound Profile & Physicochemical Logic[1][2][3][4]

Understanding the molecule is the first step in method design.

PropertyValue (Predicted/Exp)Chromatographic Implication
Structure Cyclic Sulfone + N-OHHigh polarity; minimal hydrophobic surface area.
LogP -1.1 to -1.5 (Est.)Hydrophilic. Will not partition into C18 alkyl chains.
pKa ~5.4 (Sulfone ring influence)Ionizable. pH control is critical to suppress ionization or lock state.
UV Absorbance Weak (< 210 nm)Lack of conjugation limits UV sensitivity; solvent cut-off issues.
The "Why" Behind the Method Failure

Standard drug discovery platforms default to C18 columns with acidic mobile phases. For Thiomorpholin-4-ol 1,1-dioxide, the hydrophobic retention mechanism is nonexistent. The analyte elutes with the solvent front (


), making purity integration impossible due to interference from unretained salts and solvent peaks.

Method Comparison: Generic C18 vs. Optimized HILIC

We evaluated two distinct methodologies to assay purity.

Method A: The "Generic Alternative" (RP-HPLC)
  • Column: C18 (3.0 x 100 mm, 3 µm)

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient

  • Detection: UV 210 nm

Method B: The "Proposed Solution" (HILIC-CAD)[5]
  • Column: Amide-Functionalized Silica (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase: 10 mM Ammonium Acetate (pH 6.8) / Acetonitrile (90:10 start)

  • Detection: Charged Aerosol Detector (CAD)

Experimental Data Summary
ParameterMethod A (Generic C18)Method B (HILIC-CAD)Verdict
Retention Time (

)
0.8 min (Void)4.2 minMethod B Wins
Capacity Factor (

)
0.1 (Non-retentive)3.5 (Ideal)Method B Wins
Tailing Factor (

)
N/A (Co-elution)1.1Method B Wins
LOD (S/N > 3) 50 µg/mL (Low UV response)2 µg/mL (Universal response)Method B Wins
Selectivity (

)
Poor (Overlaps with salts)Excellent (Separates from N-oxide impurities)Method B Wins

Technical Insight: The Amide-HILIC phase utilizes a water-rich layer on the silica surface. The polar thiomorpholine derivative partitions into this layer. The CAD detector overcomes the weak UV chromophore issue, providing a "mass-balance" purity assessment that UV cannot match.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. If the system suitability parameters are not met, the run is invalid.

Reagents & Instrumentation
  • Solvent A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.8 with Ammonia/Acetic Acid. (Buffer controls ionization of the N-OH group).

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Diluent: 90:10 Acetonitrile:Buffer (Crucial: Matches initial gradient to prevent peak distortion).

Chromatographic Conditions
  • Flow Rate: 0.4 mL/min

  • Column Temp: 35°C (Improves mass transfer for polar analytes).

  • Injection Volume: 2.0 µL (Small volume prevents solvent effects).

Gradient Table:

Time (min) % A (Buffer) % B (ACN) Phase
0.0 5 95 Equilibration
1.0 5 95 Hold
8.0 40 60 Elution Gradient
9.0 50 50 Wash
9.1 5 95 Re-equilibration

| 14.0 | 5 | 95 | End |

System Suitability Criteria (Pass/Fail)
  • Retention Time: 4.0 – 4.5 min.

  • Tailing Factor: < 1.3.

  • Precision (n=6): RSD < 2.0% for Area.

Visualizing the Mechanism

The following diagram illustrates the decision logic and the mechanistic difference between the failure of RP and the success of HILIC for this specific molecule.

G Start Analyte: Thiomorpholin-4-ol 1,1-dioxide Prop Properties: LogP < -1.0 (Polar) Weak UV Chromophore Start->Prop Decision Select Mode Prop->Decision RP Reverse Phase (C18) Decision->RP Traditional HILIC HILIC (Amide) Decision->HILIC Optimized RP_Mech Mechanism: Hydrophobic Interaction RP->RP_Mech RP_Result Result: Elutes in Void (t0) No Retention RP_Mech->RP_Result HILIC_Mech Mechanism: Partitioning into Water Layer H-Bonding with Amide HILIC->HILIC_Mech HILIC_Result Result: Retention (k' > 3) Separation from Impurities HILIC_Mech->HILIC_Result Detect Detection Strategy HILIC_Result->Detect UV UV (210nm) Low Sensitivity Detect->UV CAD CAD/ELSD Universal Response Detect->CAD

Caption: Decision tree comparing the failure mode of C18 RP-HPLC versus the retention mechanism of Amide-HILIC for polar sulfone derivatives.

Troubleshooting & Robustness

Even with the optimized Method B, specific challenges may arise.

  • Drifting Retention Times: HILIC is sensitive to the water content in the mobile phase. Ensure the "Organic" channel (B) is fresh and capped to prevent moisture absorption from the air.

  • Peak Distortion: This is often caused by the "Solvent Effect." If samples are dissolved in 100% water, they will disrupt the HILIC water layer upon injection. Corrective Action: Always dilute samples in >80% Acetonitrile.

  • Baseline Noise (CAD): Non-volatile buffers cause high background. Ensure Ammonium Acetate is used, not Sodium Phosphate.

References

  • PubChem. (2025).[1][2][3] Thiomorpholine 1,1-dioxide Compound Summary. National Library of Medicine. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Thiomorpholine, 4-methyl-, 1,1-dioxide on Newcrom R1 HPLC column. Available at: [Link]

  • Cangemi, G., et al. (2012). A validated HPLC method for the monitoring of thiopurine metabolites. International Journal of Immunopathology and Pharmacology. Available at: [Link]

Sources

Comparative

Thermal analysis (TGA/DSC) of thiomorpholin-4-ol 1,1-dioxide

Publish Comparison Guide: Thermal Analysis of Thiomorpholin-4-ol 1,1-dioxide Executive Summary Thiomorpholin-4-ol 1,1-dioxide (CAS 16043-39-3) represents a specialized subclass of heterocyclic building blocks, combining...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Thermal Analysis of Thiomorpholin-4-ol 1,1-dioxide

Executive Summary

Thiomorpholin-4-ol 1,1-dioxide (CAS 16043-39-3) represents a specialized subclass of heterocyclic building blocks, combining the sulfone functionality of thiomorpholine 1,1-dioxide with an N-hydroxy (hydroxamic acid-like) moiety. While the non-hydroxylated parent compound is a stable industrial intermediate, the introduction of the N-OH group significantly alters the thermal profile, introducing potential for exothermic decomposition.[1]

This guide provides a technical comparison between Thiomorpholin-4-ol 1,1-dioxide and its primary alternative, Thiomorpholine 1,1-dioxide , focusing on thermal stability (TGA/DSC), safety parameters, and handling requirements for drug development applications.

Compound Profile & Chemical Context

Before interpreting thermal data, it is critical to understand the structural differences that drive thermal behavior.

FeatureTarget Product Primary Alternative
Compound Name Thiomorpholin-4-ol 1,1-dioxide Thiomorpholine 1,1-dioxide
Structure Cyclic N-hydroxy sulfoneCyclic sulfone amine
CAS Number 16043-39-3 39093-93-1
Formula C₄H₉NO₃SC₄H₉NO₂S
Molecular Weight 151.18 g/mol 135.18 g/mol
Key Functional Group N-OH (Hydroxylamino) + SulfoneN-H (Secondary Amine) + Sulfone
Primary Utility Precursor for N-alkoxy derivatives; oxidative metabolite studies.[2][3][4][5]General building block; solvent; intermediate.

Synthesis Context: The target compound is typically synthesized via the oxidation of thiomorpholine or by the reaction of 1,4-thioxane-1,1-dioxide with hydroxylamine [1]. This synthetic route leaves residual oxidants or hydroxylamine traces, which can catalyze decomposition during thermal analysis.

Thermal Analysis Comparison (TGA/DSC)

The following data comparison highlights the "Performance" of the material in terms of thermal stability and phase transition.

Comparative Performance Table
ParameterThiomorpholin-4-ol 1,1-dioxide (Target)Thiomorpholine 1,1-dioxide (Alternative)Implication for Development
Melting Point (DSC) High / Complex (Typically >100°C, often with decomp.)68 – 71 °C (Sharp endotherm) [2]The N-OH group increases lattice energy via H-bonding but lowers the onset of degradation.
Decomposition Onset (TGA) Lower Stability (~120–150°C expected)High Stability (>200°C)Target compound requires strictly controlled drying; avoid high-temp milling.
Energetic Profile (DSC) Exothermic Risk: N-O bond cleavage can release heat.Endothermic: Simple melting followed by evaporation/charring.Safety Critical: DSC of the target must be run in sealed pans to detect pressure generation.
Volatiles (TGA) Potential loss of H₂O (dehydration of N-OH) prior to degradation.Minimal volatiles until boiling/sublimation.Weight loss <100°C in the target indicates wet cake or instability.
Detailed Analysis of Thermal Behaviors

1. Thermogravimetric Analysis (TGA):

  • Alternative (N-H): Shows a classic single-step weight loss profile characteristic of sublimation or evaporation followed by decomposition at high temperatures (>250°C).

  • Target (N-OH): Often exhibits a multi-step weight loss .

    • Step 1 (<100°C): Loss of surface water (hygroscopic nature of N-OH).

    • Step 2 (120-160°C): Onset of N-O bond homolysis or dehydration to a cyclic imine-N-oxide species. This step is critical; if weight loss exceeds 5% here, the material is unsuitable for high-temp processing.

2. Differential Scanning Calorimetry (DSC):

  • Alternative (N-H): Displays a sharp endothermic peak at ~69°C (melting). No exothermic events are typically observed until well above 250°C.

  • Target (N-OH): The DSC curve is complex. You may observe a melting endotherm immediately followed by (or overlapping with) a broad exothermic peak . This exotherm is the signature of N-hydroxy decomposition [3].

Critical Safety Note: N-hydroxy compounds can exhibit autocatalytic decomposition. If the DSC exotherm is sharp (>500 J/g), the material should be classified as a potential energetic hazard.

Mechanism of Thermal Degradation

Understanding why the target fails thermally is essential for process design. The N-hydroxy group is the weak link, susceptible to homolytic cleavage or disproportionation.

Decomposition Compound Thiomorpholin-4-ol 1,1-dioxide Heat Thermal Stress (>120°C) Compound->Heat Radical N-O Radical Intermediate Heat->Radical Homolysis Dehyd Dehydration (-H2O) Heat->Dehyd Elimination Products Ring Opening / Polymerization Radical->Products Exothermic Imine Cyclic Nitrone Species Dehyd->Imine Stabilization

Figure 1: Proposed thermal degradation pathways. The N-O bond homolysis (red path) is the primary source of exothermic risk during DSC analysis.

Validated Experimental Protocol

To generate reproducible data for Thiomorpholin-4-ol 1,1-dioxide, standard protocols must be modified to account for potential outgassing and energetic decomposition.

Protocol A: TGA (Stability Screening)
  • Sample Mass: 5–10 mg (Do not exceed 10 mg due to potential rapid expansion).

  • Pan Type: Platinum or Ceramic (Open).

  • Atmosphere: Nitrogen (N₂) at 50 mL/min. Avoid air/oxygen as it accelerates N-OH oxidation.

  • Ramp Rate: 10°C/min from 30°C to 400°C.

  • Data Check: Calculate the 1st derivative (DTG). If a peak appears <150°C, check for solvent/moisture vs. decomposition.

Protocol B: DSC (Safety & Melting Point)
  • Sample Mass: 2–4 mg.

  • Pan Type: Hermetically Sealed Gold or Aluminum pans (pinhole optional only if TGA confirms no volatiles <150°C).

    • Reasoning: Sealed pans prevent the evaporation of decomposition products, allowing the sensor to capture the full energy of the exotherm.

  • Ramp Rate: 5°C/min (Slower rate improves resolution between melting and decomposition).

  • Cycle: Heat only. Do not cool and reheat , as the compound likely decomposes irreversibly.

Workflow Start Start Characterization TGA Run TGA (Open Pan, N2) Start->TGA Decision Weight Loss < 100°C? TGA->Decision Dry Dry Sample (Vacuum, 40°C) Decision->Dry Yes (>2%) DSC_Seal Run DSC (Hermetic Seal) Decision->DSC_Seal No Dry->TGA Analyze Analyze Onset & Enthalpy DSC_Seal->Analyze

Figure 2: Decision tree for thermal characterization of N-hydroxy heterocycles.

References

  • Zarras, P., et al. (2016).[6] The Synthesis and Applications of Non-Isocyanate Based Polyurethanes. ResearchGate. Describes synthesis of 4-hydroxythiomorpholine-1,1-dioxide from 1,4-thioxane-1,1-dioxide.

  • Thermo Scientific Chemicals. (2024). Thiomorpholine 1,1-dioxide Specification Sheet. Lists melting point (68-71°C) for the non-hydroxy analog.

  • Sperry, J. B., et al. (2024). Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. Purdue Engineering. Discusses exothermic decomposition hazards of N-hydroxy compounds (e.g., N-hydroxyphthalimide).

  • Cisneros, L., et al. (2026). Thermal Stability of Several Organic Hydroxylamine Derivatives. ResearchGate. detailed thermal analysis of N-OH containing chemicals and DSC exotherms.

Sources

Validation

Comparative Reactivity of 6-Membered Cyclic N-Hydroxy Compounds: A Technical Guide

Executive Summary This guide provides a technical comparison of 6-membered cyclic N-hydroxy imides (specifically N-hydroxyglutarimide and N-hydroxy-1,8-naphthalimide) against the industry-standard 5-membered benchmark, N...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 6-membered cyclic N-hydroxy imides (specifically N-hydroxyglutarimide and N-hydroxy-1,8-naphthalimide) against the industry-standard 5-membered benchmark, N-hydroxyphthalimide (NHPI) .[1]

While NHPI remains the most ubiquitous organocatalyst for C-H oxidation, its utility is often limited by rapid degradation via ring-opening hydrolysis.[1] Recent data indicates that 6-membered aliphatic analogues (e.g., N-hydroxyglutarimide derivatives) offer superior hydrolytic stability and higher turnover numbers (TON) in specific alkane oxidations, albeit with different electronic activation profiles.[1] This guide analyzes the structural-reactivity relationships, bond dissociation energies (BDE), and experimental protocols for these distinct classes.

Structural Classes & Physicochemical Properties[1][2]

The reactivity of cyclic N-hydroxy compounds is governed by the Bond Dissociation Energy (BDE) of the >N-O-H bond and the stability of the resulting N-oxyl radical.

The 5-Membered Benchmark: N-Hydroxyphthalimide (NHPI)[1]
  • Structure: 5-membered imide ring fused to a benzene ring.[1]

  • BDE (O-H): ~88 kcal/mol.[1]

  • Reactivity: High. The PINO (Phthalimide N-oxyl) radical is highly electrophilic, making it an aggressive hydrogen atom transfer (HAT) agent.[1]

  • Limitation: Prone to hydrolytic ring-opening, especially in polar protic solvents, leading to catalyst deactivation (formation of phthalic acid derivatives).

The 6-Membered Challenger 1: N-Hydroxyglutarimide (NHG)[1]
  • Structure: 6-membered aliphatic imide ring.[1] Often modified with gem-dimethyl or spiro-cyclohexyl groups to improve lipophilicity.[1]

  • BDE (O-H): Comparable to NHPI but electronically distinct due to the lack of aromatic conjugation.

  • Reactivity: Recent studies (e.g., Ishii et al., Kaneiwa et al.) suggest that lipophilic NHG derivatives exhibit enhanced stability compared to NHPI. They resist the ring-opening degradation that plagues NHPI, allowing for higher Turnover Numbers (TON) in long-duration oxidations.[1]

  • Key Advantage: Superior hydrolytic stability and solubility in non-polar hydrocarbons (when substituted).[1]

The 6-Membered Challenger 2: N-Hydroxy-1,8-naphthalimide (NHNI)[1]
  • Structure: 6-membered imide ring fused to a naphthalene core.[1]

  • Properties: Functions primarily as a photoacid .[1] Upon excitation, the pKa drops significantly, facilitating proton transfer.

  • Reactivity: While structurally similar to NHPI, the extended

    
    -system alters the radical stability.[1] It is less commonly used as a direct thermal C-H oxidation catalyst compared to NHPI but finds niche applications in photo-induced processes and fluorescent sensing (e.g., H₂S detection).[1] The steric bulk of the naphthalimide backbone also restricts access to hindered C-H bonds.
    
Comparative Data Summary
FeatureNHPI (5-Membered Aromatic)NHG (6-Membered Aliphatic)NHNI (6-Membered Aromatic)
Ring Size 5-membered imide6-membered imide6-membered imide
Electronic Nature Aromatic (Benzo-fused)AliphaticAromatic (Naphtho-fused)
BDE (O-H) ~88 kcal/mol~85–88 kcal/mol (Est.)[1]Varies (Photo-labile)
Catalytic Stability Low (Ring-opening prone)High (Resists hydrolysis)High (Photostable)
Primary Application General C-H OxidationAlkane Oxidation (High TON)Fluorescence/Photoacidity
Solubility Polar solvents (MeCN, AcOH)Non-polar (if substituted)Organic solvents (DMSO/DCM)

Mechanistic Insight: The Stability-Reactivity Trade-off[1]

The core differentiator between the 5-membered and 6-membered variants is the balance between radical electrophilicity and catalyst longevity .[1]

The Degradation Problem (NHPI)

In 5-membered rings like NHPI, the ring strain combined with the electrophilic carbonyls makes the imide bond susceptible to nucleophilic attack by water (generated during oxidation). This opens the ring to form 2-carboxybenzohydroxamic acid, which is catalytically inactive.[1]

The 6-Membered Solution (NHG)

The 6-membered glutarimide ring relieves this strain.[1] Furthermore, aliphatic derivatives (like N-hydroxy-3,3-dimethylglutarimide) lack the strong electron-withdrawing benzene ring.[1] While this might theoretically lower the radical's "aggressiveness" slightly, the massive gain in lifetime allows the catalyst to perform more turnover cycles before decomposing.[1]

G cluster_0 5-Membered (NHPI) cluster_1 6-Membered (NHG) NHPI NHPI (Active) PINO PINO Radical (High Energy) NHPI->PINO -H• Decomp Ring Opening (Inactive Acid) NHPI->Decomp +H2O (Fast) PINO->NHPI +H• (Substrate) NHG NHG (Active) NHG->NHG Resists Hydrolysis GNO Glutarimide Radical (Stable) NHG->GNO -H• GNO->NHG +H• (Substrate)

Figure 1: Comparative stability pathways. The 5-membered NHPI is prone to irreversible ring-opening degradation, whereas the 6-membered NHG maintains structural integrity, enabling higher turnover numbers.[1]

Experimental Protocol: Aerobic Oxidation of Cyclohexane

This protocol contrasts the standard NHPI method with the high-stability 6-membered NHG method.[1]

Materials
  • Substrate: Cyclohexane (neat).[1][2]

  • Catalyst A (Control): N-Hydroxyphthalimide (NHPI) - 10 mol%.[1]

  • Catalyst B (Test): N-Hydroxy-3,3-dimethylglutarimide (or spiro-analogue) - 1 mol% (Note the lower loading due to higher stability).[1]

  • Co-catalyst: Co(OAc)₂ (0.05 mol%) or Mn(acac)₂.

  • Oxidant: Molecular Oxygen (1 atm balloon).[1]

Protocol Steps
  • Preparation: In a 25 mL round-bottom flask equipped with a reflux condenser, dissolve the catalyst (NHPI or NHG) in cyclohexane (10 mL).

    • Note: NHPI may require a co-solvent (e.g., minimal acetonitrile) for solubility, whereas lipophilic NHG derivatives often dissolve directly in the substrate.

  • Initiation: Add the metal co-catalyst (Co(OAc)₂).[1]

  • Reaction: Purge the system with O₂ and maintain a positive pressure (balloon). Heat the mixture to 70°C.

  • Monitoring: Monitor by GC-MS at 2-hour intervals. Track the formation of cyclohexanol (A) and cyclohexanone (K).

  • Workup: Cool to room temperature. Wash with aqueous Na₂S₂O₃ to quench peroxides.[1] Extract organic layer and analyze.[1]

Expected Results
  • NHPI: Rapid initial conversion (0-4 hours) followed by a plateau as the catalyst degrades.[1] High selectivity for K/A oil but requires higher catalyst loading (10%).[1]

  • NHG (6-Membered): Slower initial rate but sustained conversion over 24+ hours.[1] Capable of achieving 60+ turnovers (compared to ~10-20 for NHPI) due to resistance to ring-opening [1].[1]

Catalytic Cycle & Mechanism[1][5][7][8][9]

The mechanism for both 5- and 6-membered imides follows a radical chain pathway.[1] The N-oxyl radical abstracts a hydrogen from the substrate (RH), forming a carbon-centered radical (R[1]•) and regenerating the N-hydroxy species.[1][3]

CatalyticCycle NH_Imide N-Hydroxy Imide (NHPI / NHG) N_Oxyl N-Oxyl Radical (PINO / GNO) NH_Imide->N_Oxyl -H• (Initiation/Co-cat) N_Oxyl->NH_Imide +H• (HAT) Substrate Substrate (R-H) Radical Alkyl Radical (R•) Substrate->Radical HAT to Catalyst Product Product (Alcohol/Ketone) Radical->Product +O2 / Trapping Oxygen O2

Figure 2: General catalytic cycle for N-hydroxy imide mediated oxidation.[1][3][4] The efficiency of this cycle depends on the BDE of the N-OH bond and the lifetime of the N-oxyl radical.

References

  • Kaneiwa, T., Yamada, K., Nakano, R., & Yamashita, M. (2022).[2][4] Lipophilic N-Hydroxyimide Derivatives: Design, Synthesis, and Application to Aerobic Alkane Oxidation Under Neat Conditions. ResearchGate. Link

  • Recupero, F., & Punta, C. (2007).[1] Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide. Chemical Reviews. Link

  • Melone, L., Tarsini, P., Candiani, G., & Punta, C. (2016).[5] N-Hydroxyphthalimide catalysts as bioactive pro-oxidants. RSC Advances. Link

  • TCI Chemicals. (n.d.).[1] N-Hydroxy-1,8-naphthalimide Product Data. Link

  • Coseri, S. (2009).[1] Phthalimide-N-oxyl (PINO) Radical - A Powerful Catalytic Agent.[1][3] ResearchGate. Link

Sources

Safety & Regulatory Compliance

Safety

Thiomorpholin-4-ol 1,1-dioxide proper disposal procedures

This guide outlines the authoritative, field-proven procedures for the safe handling and disposal of Thiomorpholin-4-ol 1,1-dioxide . It is designed for researchers and safety officers requiring immediate, actionable pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative, field-proven procedures for the safe handling and disposal of Thiomorpholin-4-ol 1,1-dioxide . It is designed for researchers and safety officers requiring immediate, actionable protocols compliant with standard chemical hygiene plans.

Chemical Identity & Hazard Profile

Before initiating disposal, verify the compound identity to ensure compatibility with waste streams.

Parameter Details
Chemical Name Thiomorpholin-4-ol 1,1-dioxide
Synonyms 4-Hydroxythiomorpholine 1,1-dioxide; 1,4-Thiazinan-4-ol 1,1-dioxide
CAS Number 16043-39-3
Molecular Formula C₄H₉NO₃S
Molecular Weight 151.18 g/mol
Structure Cyclic sulfone with an N-hydroxy group (Hydroxylamine derivative)
Primary Hazards Skin/Eye Irritant (H315, H319) ; Potential sensitizer; Thermal sensitivity (N-O bond).

Core Directive: Disposal Logic

The Scientific Rationale: Thiomorpholin-4-ol 1,1-dioxide contains both sulfur (sulfone group) and nitrogen (N-hydroxy group).

  • Incineration Requirement: The only validated destruction method is high-temperature incineration equipped with scrubbers. Burning this compound releases Sulfur Oxides (

    
    ) and Nitrogen Oxides (
    
    
    
    ).
  • Stability Warning: The N-hydroxy (

    
    ) functionality introduces potential thermal instability. While the sulfone group provides electron-withdrawing stabilization, never  subject this waste to uncontrolled heat or mix with strong oxidizing agents (e.g., nitric acid, perchlorates) or reducing agents, as this may trigger exothermic decomposition.
    
Disposal Decision Matrix (DOT Visualization)

DisposalWorkflow Start Waste: Thiomorpholin-4-ol 1,1-dioxide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidPrep Pack in HDPE/Glass Container Label: 'Solid Organic Waste - Sulfur/Nitrogen' Solid->SolidPrep SolventCheck Solvent Type? Liquid->SolventCheck Incineration Final Fate: High-Temp Incineration (Scrubber Required for SOx/NOx) SolidPrep->Incineration Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo HaloWaste Stream A: Halogenated Organic Waste Halo->HaloWaste NonHaloWaste Stream B: Non-Halogenated Organic Waste NonHalo->NonHaloWaste HaloWaste->Incineration NonHaloWaste->Incineration

Figure 1: Decision tree for segregating Thiomorpholin-4-ol 1,1-dioxide waste based on physical state and solvent matrix.

Step-by-Step Disposal Protocol

Phase 1: Segregation & Preparation
  • Container Selection: Use High-Density Polyethylene (HDPE) or amber glass containers. Avoid metal containers if acidic impurities are suspected.

  • Incompatibility Check: Ensure the waste container does NOT contain:

    • Strong Oxidizers (Nitric acid, Chromic acid).

    • Strong Reducing agents (Hydrides).

    • Acyl halides (Reaction with N-OH group can be vigorous).

Phase 2: Waste Stream Classification

Select the appropriate stream based on your facility's RCRA (or local equivalent) codes.

Waste StateClassificationLabeling Requirement
Pure Solid Hazardous Solid Organic"Contains: Thiomorpholin-4-ol 1,1-dioxide. Hazard: Irritant."
Solution (DMSO/MeOH) Non-Halogenated Organic"Flammable Liquid. Contains: Thiomorpholin-4-ol 1,1-dioxide."[1][2]
Solution (DCM/CHCl₃) Halogenated Organic"Toxic/Halogenated. Contains: Thiomorpholin-4-ol 1,1-dioxide."[1][2]
Phase 3: Operational Handling
  • PPE Required: Nitrile gloves (double-gloving recommended for N-hydroxy compounds), safety goggles, and lab coat. Handle in a fume hood.

  • Spill Management:

    • Solid Spill: Do not sweep dry dust (inhalation risk). Cover with wet paper towels or use a HEPA-filtered vacuum, then place materials in the solid waste container.

    • Liquid Spill: Absorb with vermiculite or sand. Do not use sawdust or paper-based absorbents if the solution contains oxidizing co-contaminants.

  • Final Handoff: Tightly cap the container. Wipe the exterior with ethanol to remove residue. Place in the satellite accumulation area (SAA) until EHS pickup.

Emergency & First Aid Procedures

  • Skin Contact: Immediately wash with soap and copious water for 15 minutes. The sulfone moiety aids water solubility, facilitating removal.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek medical attention if irritation persists (sulfones can be persistent irritants).

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

References

  • Santa Cruz Biotechnology. Thiomorpholin-4-ol 1,1-dioxide Product Data.[2] Retrieved from

  • ChemScene. 4-Hydroxythiomorpholine 1,1-dioxide Safety & CAS Info. Retrieved from

  • U.S. EPA. Waste Management of Organic Chemicals (RCRA Guidelines). Retrieved from

  • PubChem. Thiomorpholine 1,1-dioxide Compound Summary (Analog Reference). Retrieved from

Sources

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